5-fluoro-1H-benzo[d]imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUKNAKOLBIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284470 | |
| Record name | 5-Fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-72-6 | |
| Record name | 1977-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-1H-benzo[d]imidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and properties of 5-fluoro-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry. This document details experimental protocols, summarizes key physicochemical and spectral data, and outlines the general synthetic workflow.
Physicochemical and Spectral Properties
The introduction of a fluorine atom onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 132 °C | [1] |
| Boiling Point | 363.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.370 ± 0.06 g/cm³ | [1] |
| pKa | 11.69 ± 0.30 | [1] |
| LogP | 1.70200 | [1] |
Spectral Data Summary:
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.81 (s, 1H), 8.38 (s, 1H), 7.63 (dd, J = 8.5, 4.9 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 7.04 (td, J = 9.7, 1.9 Hz, 1H)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.29, 143.01, 140.79, 134.60, 115.70, 109.62, 100.93[2] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of 4-fluoro-o-phenylenediamine with formic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Phillips-Ladenburg Condensation
This protocol is adapted from the general procedure for benzimidazole synthesis.[3]
Materials:
-
4-Fluoro-o-phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Deionized Water
-
Activated Carbon (e.g., Norite)
Procedure:
-
In a 500 mL round-bottom flask, combine 0.5 moles of 4-fluoro-o-phenylenediamine with 0.75 moles of 90% formic acid.
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After heating, cool the reaction mixture to room temperature.
-
Slowly add a 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
For purification, dissolve the crude product in a sufficient amount of boiling water.
-
Add a small amount of activated carbon to the boiling solution and digest for 15 minutes to decolorize.
-
Filter the hot solution rapidly through a pre-heated funnel to remove the activated carbon.
-
Cool the filtrate to 10-15°C to allow the pure this compound to crystallize.
-
Collect the crystalline product by filtration and wash with a small amount of cold water.
-
Dry the final product in an oven at 100°C.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound is essential to confirm its identity and purity.
Caption: Standard characterization workflow for this compound.
Biological Significance and Applications
While this compound itself is a foundational structure, its derivatives have garnered significant attention in medicinal chemistry for a wide range of therapeutic applications. The fluorine substituent can enhance biological activity and improve pharmacokinetic properties.
Derivatives of fluorinated benzimidazoles have been investigated for their potential as:
-
Anticancer Agents: Some derivatives have shown potent inhibitory activity against cancer cell lines. For example, certain 5-fluoro-1H-benzimidazole-4-carboxamide derivatives are potent PARP-1 inhibitors.[4]
-
Antimicrobial Agents: The benzimidazole scaffold is present in numerous antimicrobial drugs, and fluorinated analogues are explored for enhanced efficacy.
-
Enzyme Inhibitors: As demonstrated with PARP-1, the fluorinated benzimidazole core can be tailored to inhibit specific enzymes involved in disease pathways.
The synthesis and characterization of this compound are crucial first steps in the development of these more complex and potentially therapeutic molecules.
References
5-fluoro-1H-benzo[d]imidazole chemical structure and IUPAC name
An In-depth Technical Guide to 5-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, a benzimidazole scaffold, is a prevalent motif found in numerous FDA-approved drugs.[1] The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in the development of novel therapeutics.
Chemical Structure and Nomenclature
The fundamental structure of this compound consists of a benzene ring fused to an imidazole ring, with a fluorine atom substituted at the 5-position of the benzimidazole core.[3]
-
IUPAC Name: 5-fluoro-1H-benzimidazole
-
Synonyms: this compound, 5-fluorobenzimidazole, 6-fluoro-1H-benzimidazole[4]
-
SMILES: FC1=CC=C2NC=NC2=C1[7]
A simplified representation of the this compound structure.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its application in synthesis and drug formulation.
| Property | Value | Reference |
| Molecular Weight | 136.13 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 132 °C | [4] |
| Boiling Point | 363.8 ± 15.0 °C (Predicted) | [4] |
| Density | 1.370 ± 0.06 g/cm³ | [4] |
| pKa | 11.69 ± 0.30 (Predicted) | [4] |
Synthesis and Experimental Protocols
The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8] The general approach is a well-established method in heterocyclic chemistry.
General Experimental Protocol: Condensation Method
A common and effective method for synthesizing the benzimidazole core is the reaction of a substituted o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Formic acid or an appropriate aldehyde (e.g., benzaldehyde for 2-substituted derivatives)
Procedure:
-
Reaction Setup: The substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine) and the aldehyde (1.5 equivalents) are dissolved in a mixture of ethanol and water.[8][9]
-
Addition of Oxidant: Sodium metabisulfite (0.5 equivalents) is added to the solution.[8][9]
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), during which the condensation and subsequent oxidative cyclization occur.[8][9]
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The product often precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization or column chromatography to yield the pure this compound derivative.
General workflow for the synthesis of this compound derivatives.
Applications in Drug Development
The this compound scaffold is a key component in the design of various therapeutic agents due to its ability to form crucial hydrogen bonds and participate in other non-covalent interactions with biological targets.[9] Derivatives have shown promise in several areas of drug discovery.
-
Oncology: Derivatives have been designed as potent inhibitors of the MEK/RAF kinase complex, which is a critical component of the MAPK/ERK signaling pathway often dysregulated in cancer.[2] Others have been synthesized as DNA minor groove-binding ligands that target human topoisomerase I, a key enzyme in DNA replication, making them potential anticancer agents.[9]
-
Neuropharmacology: The scaffold has been used to develop positive allosteric modulators (PAMs) of GABA-A receptors. The fluorination at specific positions can enhance metabolic stability without compromising molecular recognition at the receptor binding site.[1]
-
Infectious Diseases: The benzimidazole core is present in many compounds with antimicrobial properties.[10] Furthermore, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as potential inhibitors of viral replication for pathogens like Yellow Fever Virus (YFV) and Zika Virus (ZIKV).[11]
Example Signaling Pathway: Inhibition of the MAPK/ERK Pathway
Derivatives of this compound have been specifically engineered to act as "molecular clamps," stabilizing the MEK/RAF kinase complex and thereby inhibiting downstream signaling. This pathway is fundamental for cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy.
Role of this compound derivatives as inhibitors of the RAF/MEK complex.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorine substituent, makes it an attractive starting point for designing inhibitors and modulators for a wide range of biological targets. The continued exploration of its derivatives holds significant promise for addressing unmet needs in oncology, neuropharmacology, and infectious diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 1977-72-6|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-fluoro-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-fluoro-1H-benzo[d]imidazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic information (NMR, IR, and MS), experimental protocols, and workflow visualizations to aid in the identification and characterization of this compound.
Core Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in clear and concise tables for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.81 | s | - | 1H |
| 8.38 | s | - | 1H |
| 7.63 | dd | 8.5, 4.9 | 1H |
| 7.47 | d | 7.8 | 1H |
| 7.04 | td | 9.7, 1.9 | 1H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.29 | C |
| 143.01 | C |
| 140.79 | CH |
| 134.60 | CH |
| 115.70 | CH |
| 109.62 | CH |
| 100.93 | CH |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for Benzimidazole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | N-H stretching |
| 1630-1600 | Medium | C=N stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1280 | Strong | C-N stretching |
| ~1100 | Medium | C-F stretching (Aryl fluoride) |
| 900-650 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Although a specific experimental mass spectrum for this compound was not found in the searched literature, the expected molecular ion peak and potential fragmentation pathways can be predicted based on its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 136.05 | [M]⁺ | Molecular Ion |
| 109.04 | [M-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |
| 82.03 | [M-2HCN]⁺ | Subsequent loss of another hydrogen cyanide molecule |
Experimental Protocols
This section details the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended to provide a foundational understanding for researchers to adapt to their specific laboratory settings and instrumentation.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm for ¹H), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for aromatic and heteroaromatic carbons (typically 0-180 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagrams, generated using the DOT language, illustrate the general workflow of spectroscopic analysis and the logical relationship between the different techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
An In-depth Technical Guide on the Solubility and Stability of 5-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific quantitative solubility and stability of 5-fluoro-1H-benzo[d]imidazole is limited. This guide provides a comprehensive overview based on the known physicochemical properties of the parent compound, benzimidazole, and other structurally related derivatives. The experimental protocols and potential degradation pathways described herein are based on established methodologies for this class of compounds and should be adapted as necessary for specific experimental contexts.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzimidazole family. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] A thorough understanding of the solubility and stability of this compound is therefore critical for its successful development in pharmaceutical and research applications, from early-stage screening to formulation.
This technical guide summarizes the expected solubility and stability profile of this compound, provides detailed experimental protocols for its characterization, and outlines logical workflows for its assessment.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics form the basis for understanding its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not consistently reported. | - |
| Aqueous Solubility | Poorly soluble in water. | [2] |
| Organic Solubility | Soluble in some organic solvents, such as DMSO. | [2] |
| pKa | Not specifically reported; benzimidazoles are weakly basic. | [4] |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Like most benzimidazoles, this compound is expected to exhibit poor aqueous solubility due to its rigid, aromatic structure.[4]
3.1 Factors Influencing Solubility
-
pH: The solubility of benzimidazole derivatives is often pH-dependent.[5][6] As weak bases, their solubility in aqueous media is expected to increase under acidic conditions (pH < pKa) due to the formation of the more soluble protonated species.
-
Co-solvents: The use of water-miscible organic co-solvents such as ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF) can significantly enhance the solubility of poorly soluble compounds.
-
Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally.
-
Fluorine Substitution: The C-F bond can increase lipophilicity, potentially further reducing aqueous solubility compared to the parent benzimidazole. However, it can also influence crystal lattice energy and interactions with solvents in complex ways.[1]
3.2 Illustrative Solubility of Benzimidazole (Parent Compound)
| Solvent | Solubility Description | Source(s) |
| Water | < 1 mg/mL at 17°C | [4] |
| Alcohol | Freely soluble | [4] |
| Ether | Sparingly soluble | [4] |
| Benzene | Practically insoluble | [4] |
| Dichloromethane | Very low solubility | [7] |
| Toluene | Low solubility | [8] |
| Boiling Xylene | 1 g dissolves in 2 g | [4] |
| Aqueous Acids/Strong Alkalis | Soluble | [4] |
3.3 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid)
-
Selected solvent system (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
0.22 µm syringe filters (chemically compatible, e.g., PTFE)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial to ensure that saturation is reached. The excess solid should be visually apparent.
-
Add a known volume of the pre-equilibrated solvent system to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
The resulting concentration is the equilibrium solubility of the compound under the tested conditions.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11]
4.1 General Stability of Benzimidazoles
-
Photostability: Many benzimidazole derivatives exhibit photosensitivity when in solution, leading to degradation upon exposure to light, particularly UV radiation. In solid form, they tend to be more stable.[12] Photostability testing should be conducted according to ICH Q1B guidelines.[13][14]
-
Hydrolytic Stability: The imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
-
Oxidative Stability: The imidazole moiety can be liable to oxidation, which should be tested using an agent like hydrogen peroxide.[15]
-
Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. Thermal stability studies, often using differential scanning calorimetry (DSC), can identify the temperature at which thermal breakdown occurs.[16]
4.2 Forced Degradation (Stress Testing)
Forced degradation studies are mandated by regulatory agencies like the FDA and are crucial for developing stability-indicating analytical methods.[10][17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) |
| Oxidation | 3-30% H₂O₂, room temperature or heated |
| Thermal | Dry heat (e.g., 80-100°C) or in solution |
| Photolytic | Exposure to light source providing UV and visible output (ICH Q1B) |
4.3 Experimental Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method
Objective: To investigate the degradation pathways of this compound and develop an HPLC method capable of separating the intact drug from its degradation products.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase (e.g., phosphate, acetate)
-
HPLC system with a photodiode array (PDA) or UV detector and a C18 column
Procedure:
Part 1: Forced Degradation
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
For each stress condition (acid, base, oxidation), mix the stock solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For thermal stress, incubate a solution at an elevated temperature. For photolytic stress, expose a solution to a calibrated light source.
-
Maintain control samples (drug solution without the stressor) under the same temperature conditions in the dark.
-
Monitor the reactions over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base samples), and dilute it to a suitable concentration for HPLC analysis.
Part 2: HPLC Method Development
-
Analyze the stressed and control samples using an initial HPLC method (e.g., C18 column with a gradient of water/acetonitrile).
-
Use a PDA detector to evaluate peak purity and identify the formation of new peaks (degradation products). Check for any changes in the UV spectrum.
-
Optimize the mobile phase composition (solvents, pH, buffer strength) and gradient to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.
-
The final, optimized method is considered "stability-indicating."
Part 3: Method Validation
-
Validate the stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
5.1 Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity like this compound.
Caption: Logical workflow for solubility and stability assessment.
5.2 Hypothetical Degradation Pathway
Benzimidazoles can undergo degradation through various mechanisms. The diagram below illustrates a hypothetical oxidative degradation pathway, which is a common route for electron-rich heterocyclic systems. This pathway is illustrative and must be confirmed experimentally for this compound.
Caption: Hypothetical oxidative degradation pathway for a benzimidazole.
Conclusion
While specific data for this compound remains to be published, its solubility and stability profile can be predicted based on the well-established chemistry of the benzimidazole class. It is expected to be a poorly water-soluble compound with pH-dependent solubility and potential susceptibility to photodegradation in solution. For any research or development application, it is imperative that the protocols outlined in this guide are used to empirically determine its precise solubility and stability characteristics. This data will be fundamental for ensuring the compound's reliable application, from designing biological assays to developing a stable and efficacious pharmaceutical formulation.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazole, 5-Fluoro- | Properties, Uses, Safety, Synthesis & Supplier in China [chemheterocycles.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent optical properties of synthetic fluorescent imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. biomedres.us [biomedres.us]
A Technical Guide to the Biological Activity of 5-Fluoro-1H-benzo[d]imidazole Derivatives
Executive Summary: The 5-fluoro-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a fluorine atom into the benzimidazole core significantly enhances pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, focusing on their potential as anticancer, antimicrobial, and antiviral agents. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways are visualized to support researchers and professionals in the field of drug discovery and development.
Introduction
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of many therapeutic agents.[1] Its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects.[2] The introduction of a fluorine atom, a common strategy in modern drug design, can dramatically alter a molecule's properties. Due to its small size and high electronegativity, fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins, often leading to improved efficacy and a better pharmacokinetic profile.[3][4] This guide consolidates the current knowledge on this compound derivatives, highlighting their therapeutic potential.
General Synthesis Strategies
The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or an aldehyde. A common and effective method is the Phillips condensation, which utilizes microwave irradiation or harsh dehydrating conditions to facilitate the cyclization and formation of the benzimidazole ring.
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity
Fluorinated benzimidazoles have emerged as potent anticancer agents that act through various mechanisms, including the inhibition of crucial cellular enzymes and disruption of DNA integrity.
Antiproliferative Activity Against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / GI50 in µM) | Reference |
| ORT14 (para-fluoro) | A549, A498, A375 | 0.377 | [5] |
| HeLa, HepG2 | 0.188 | [5] | |
| ORT15 (ortho-fluoro, 5-methyl) | A375, HepG2 | 0.177 | [5] |
| A549, A498, HeLa | 0.354 | [5] | |
| 12b (CF3-substituted) | NCI-60 Cell Line Panel | 0.16 - 3.6 (Range) | [6][7] |
| 6i (triazole hybrid) | Four Cancer Cell Lines | 0.025 (Mean) | [1] |
| 10e (triazole hybrid) | Four Cancer Cell Lines | 0.029 (Mean) | [1] |
Mechanism: Targeting DNA and Topoisomerase I
A primary mechanism of action for certain benzimidazole derivatives is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for resolving DNA topological stress during replication and transcription.[6] These compounds often act as DNA minor groove-binding ligands, stabilizing the DNA-topoisomerase I cleavage complex, which leads to DNA strand breaks and the induction of apoptosis.[6][7]
Caption: Inhibition of Topoisomerase I by 5-fluoro-benzimidazole derivatives.
Antimicrobial Activity
The this compound scaffold is a versatile platform for developing novel agents to combat bacterial, fungal, and mycobacterial infections, including drug-resistant strains.
Antibacterial and Antifungal Activity
These compounds have shown significant activity against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is the most common metric used to quantify this activity.
| Compound/Derivative Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| 5c (3-fluorobenzyl deriv.) | Saccharomyces cerevisiae | 1 | [8] |
| MRSA | 2 | [8] | |
| Bacillus proteus | 4 | [8] | |
| 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [9] |
| 18 (meta-fluoro, 5-methyl) | Bacillus subtilis | 7.81 | [9] |
| Gram-negative bacteria | 31.25 | [9] | |
| 18 (hydrazone deriv.) | Escherichia coli O157:H7 | 0.49 - 0.98 | [10] |
| Salmonella typhimurium | 0.49 - 0.98 | [10] | |
| 4d & 5i | Mycobacterium tuberculosis | 25 | [11] |
Mechanism: Disruption of DNA Replication
Similar to their anticancer effects, the antimicrobial action of some fluorobenzimidazoles is attributed to their ability to interfere with microbial DNA. Experimental evidence suggests that these compounds can intercalate into microbial DNA and inhibit essential enzymes like DNA topoisomerase IA, thereby blocking DNA replication and leading to cell death.[8]
Caption: Proposed antimicrobial mechanism of action for fluorobenzimidazoles.
Antiviral Activity: HCV NS5A Inhibition
Derivatives of fluorobenzimidazole have been identified as next-generation inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[12] NS5A is a critical phosphoprotein that plays a central role in the HCV replication complex. Fluorobenzimidazole inhibitors demonstrate potent, broad-genotype activity, even against viral variants that are resistant to first-generation NS5A inhibitors.[3][12]
Caption: Inhibition of the HCV NS5A protein by fluorobenzimidazole derivatives.
Key Experimental Protocols
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized benzimidazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Caption: Standard workflow for the in vitro MTT cell viability assay.
In Vitro Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Topoisomerase I.[6][7]
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with human Topoisomerase I in a suitable reaction buffer.
-
Compound Addition: The reaction is performed in the presence and absence of various concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA on the gel. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in a visible band corresponding to supercoiled DNA.
Conclusion and Future Perspectives
The this compound framework is a highly validated and promising scaffold for the development of novel therapeutics. The accumulated evidence strongly supports its potential in oncology, infectious diseases, and virology. Structure-activity relationship (SAR) studies consistently show that the position of the fluorine atom and the nature of other substituents on the benzimidazole core are critical for potency and selectivity.[5][9] Future research should focus on optimizing these derivatives to enhance target specificity, improve drug-like properties, and explore novel mechanisms of action to overcome existing drug resistance. The development of advanced formulations and in vivo studies are the logical next steps to translate these promising laboratory findings into clinical candidates.
References
- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-fluoro-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the and its derivatives. The information presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics. This document summarizes the diverse biological activities of this scaffold, including its anticancer, antimicrobial, and antiviral properties, and delves into the specific molecular targets and pathways involved.
Introduction to this compound
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its wide range of pharmacological activities. The introduction of a fluorine atom at the 5-position of the benzimidazole ring can significantly enhance the therapeutic potential of these compounds by altering their physicochemical properties, such as lipophilicity and metabolic stability. This guide explores the various therapeutic avenues of this compound derivatives by detailing their known molecular targets, summarizing their inhibitory activities, and providing methodologies for their evaluation.
Anticancer Therapeutic Targets
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer cell proliferation, survival, and DNA repair.
Poly (ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is vital for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.
-
Quantitative Data:
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| 10f (a 5-fluoro-1H-benzimidazole-4-carboxamide derivative) | PARP-1 | Enzyme Inhibition | 43.7 nM | - | [1] |
| 10f | - | Cell Proliferation | 7.4 µM | HCT116 | [1] |
-
Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
This compound test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM EDTA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
To the histone-coated wells, add 25 µL of assay buffer.
-
Add 5 µL of the this compound test compound at various concentrations.
-
Add 10 µL of activated DNA.
-
Initiate the reaction by adding 10 µL of a mixture of PARP-1 enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
-
-
Signaling Pathway:
Caption: Inhibition of PARP-1 by 5-fluorobenzimidazole derivatives.
Microtubules and Associated Proteins
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Some benzimidazole derivatives act as microtubule-targeting agents (MTAs), leading to mitotic arrest and apoptosis.
-
Quantitative Data:
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| MBIC | Microtubules | Cell Viability (MTT) | 0.73 µM | MCF-7 (Breast Cancer) | [4] |
| MBIC | Microtubules | Cell Viability (MTT) | 20.4 µM | MDA-MB-231 (Breast Cancer) | [4] |
-
Experimental Protocol: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][6]
-
-
Signaling Pathway:
Caption: Disruption of microtubule dynamics by 5-fluorobenzimidazole.
Receptor Tyrosine Kinases (EGFR and VEGFR-2) and Topoisomerase II
Some benzimidazole-triazole hybrids have been identified as multi-target inhibitors, simultaneously targeting key enzymes in cancer signaling and replication.
-
Quantitative Data:
| Compound | Target | Assay | IC50 | Reference |
| 5a (benzimidazole-triazole hybrid) | EGFR | Enzyme Inhibition | 0.086 µM | [7] |
| 5a | VEGFR-2 | Enzyme Inhibition | 0.107 µM | [7] |
| 5a | Topoisomerase II | Enzyme Inhibition | 2.52 µM | [7] |
-
Experimental Protocol: DNA Relaxation Assay for Topoisomerase II
This assay measures the ability of topoisomerase II to relax supercoiled DNA, and the inhibitory effect of test compounds.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
This compound test compounds
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
In a reaction tube, combine assay buffer, supercoiled DNA, and ATP.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Run the samples on an agarose gel to separate supercoiled and relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without inhibitor.[1][8]
-
-
Signaling Pathways:
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Antimicrobial Therapeutic Targets
This compound derivatives have shown promising activity against a range of bacteria and fungi, primarily by targeting DNA and related enzymes.
-
Quantitative Data:
| Compound | Target Organism | Assay | MIC (µg/mL) | Reference |
| 5c (3-fluorobenzyl benzimidazole derivative) | Saccharomyces cerevisiae | Broth Microdilution | 1 | [9] |
| 5c | MRSA | Broth Microdilution | 2 | [9] |
| 5c | Bacillus proteus | Broth Microdilution | 4 | [9] |
| 14 (2-(m-fluorophenyl)-benzimidazole) | Bacillus subtilis | Broth Microdilution | 7.81 | [2] |
| 18 (2-(m-fluorophenyl)-5-methyl-benzimidazole) | Gram-negative bacteria | Broth Microdilution | 31.25 | [2] |
| 18 | Bacillus subtilis | Broth Microdilution | 7.81 | [2] |
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[10][11]
-
-
Mechanism of Action Workflow:
Caption: Proposed antimicrobial mechanism of action.[9]
Antiviral Therapeutic Targets
The this compound scaffold has been explored for its potential to inhibit the replication of various viruses by targeting viral proteins essential for their life cycle.
Hepatitis C Virus (HCV) NS5A
NS5A is a non-structural protein of HCV that plays a critical role in viral replication and assembly.
-
Experimental Protocol: HCV Replicon Assay
This cell-based assay utilizes a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) to measure viral replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene
-
Cell culture medium and supplements
-
96-well plates
-
This compound test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The reduction in luciferase activity corresponds to the inhibition of HCV replication. Calculate the EC50 value.[12][13]
-
-
Workflow:
Caption: Inhibition of HCV replication via NS5A targeting.
Lassa Virus (LASV) Glycoprotein Complex (GPC)
The GPC of LASV is essential for viral entry into host cells, making it an attractive target for antiviral drug development.
-
Quantitative Data:
| Compound | Target | Assay | IC50 (nM) | SI | Reference |
| 7d-Z | LASV GPC | Pseudovirus Entry | 15.46 | >1251 | [14] |
| 7h-Z | LASV GPC | Pseudovirus Entry | 7.58 | 2496 | [14] |
| 13c | LASV GPC | Pseudovirus Entry | 11.23 | >1251 | [14] |
| 13d | LASV GPC | Pseudovirus Entry | 9.87 | >1251 | [14] |
| 13f | LASV GPC | Pseudovirus Entry | 8.91 | >1251 | [14] |
-
Experimental Protocol: Lassa Virus Pseudovirus Neutralization Assay
This assay uses replication-defective viral particles pseudotyped with the LASV GPC to safely study viral entry and its inhibition.
Materials:
-
HEK293T cells
-
Plasmids encoding a viral core (e.g., lentiviral), a reporter gene (e.g., luciferase), and the LASV GPC
-
Transfection reagent
-
Target cells (e.g., Vero)
-
This compound test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Produce pseudoviruses by co-transfecting HEK293T cells with the plasmids.
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
In a 96-well plate, incubate the pseudoviruses with serial dilutions of the test compound for 1 hour at 37°C.
-
Add target cells to the wells and incubate for 48-72 hours.
-
Measure the reporter gene expression (luciferase activity).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.[15][16]
-
-
Workflow:
Caption: Inhibition of Lassa virus entry by targeting the GPC.
Other Potential Therapeutic Targets
The therapeutic potential of this compound extends to other diseases, including hypertension and neurodegenerative disorders.
Angiotensin II Type 1 (AT1) Receptor
The AT1 receptor is a key regulator of blood pressure, and its blockade is a major strategy for treating hypertension.
-
Experimental Protocol: Angiotensin II Receptor Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cells)
-
Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
This compound test compounds
-
Assay buffer
-
Unlabeled competitor (e.g., Losartan) for non-specific binding determination
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up reactions containing cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled competitor).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for the test compound.[9][17]
-
-
Signaling Pathway:
Caption: Blockade of the Angiotensin II Type 1 Receptor signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The identified therapeutic targets span across oncology, infectious diseases, and cardiovascular disorders. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the potential of this promising class of compounds. Future work should focus on optimizing the structure-activity relationships for these targets to develop more potent and selective drug candidates.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MICy: a Novel Flow Cytometric Method for Rapid Determination of Minimal Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eastjmed.org [eastjmed.org]
- 7. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 13. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Lassa virus cell entry and neutralization with Lassa virus pseudoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Lassa Virus Cell Entry and Neutralization with Lassa Virus Pseudoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
The 5-Fluoro-1H-benzo[d]imidazole Scaffold: A Core Moiety in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-benzo[d]imidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to mimic endogenous purine bases, enabling it to interact with a wide array of biological targets, including protein kinases. The introduction of a fluorine atom at the 5-position of the benzimidazole ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. While 5-fluoro-1H-benzo[d]imidazole itself is not a prominent kinase inhibitor, it serves as a crucial building block for the synthesis of potent and selective kinase inhibitors. This guide explores the mechanism of action of kinase inhibitors built upon the this compound scaffold, detailing their targeted pathways, inhibitory activities, and the experimental methodologies used for their characterization.
Mechanism of Action as a Kinase Inhibitor
Kinase inhibitors containing the this compound scaffold typically function as ATP-competitive inhibitors. The benzimidazole core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's hinge region, a flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine base of ATP. The fluorine atom at the 5-position can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions or by influencing the overall conformation of the inhibitor to better fit the binding pocket.
Derivatives of this scaffold have been shown to inhibit a range of protein kinases, playing crucial roles in cancer cell signaling pathways. These include receptor tyrosine kinases (RTKs) like EGFR and HER2, non-receptor tyrosine kinases, and serine/threonine kinases such as mTOR and CDKs.[1][2] Inhibition of these kinases can disrupt downstream signaling cascades, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Quantitative Data: Inhibitory Activities of Benzimidazole Derivatives
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for several exemplary benzimidazole derivatives against various cancer cell lines and kinases. It is important to note that these are complex molecules where the this compound is a core component, and the substitutions on this scaffold significantly influence the activity.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 6i | HepG2 (Liver Cancer) | - | [1] |
| mTOR | - | [1] | |
| Compound 6h | AURKC | - | [1] |
| MBIC | MCF-7 (Breast Cancer) | 0.73 ± 0.0 | [3] |
| MDA-MB-231 (Breast Cancer) | 20.4 ± 0.2 | [3] | |
| L-cells (Normal Fibroblast) | 59.6 ± 2.5 | [3] | |
| Compound 12b | Human Topoisomerase I | 16 | [4][5] |
| Compound 5b | A549, HCC1937, MDA-MB-468 | 2.6 | [6] |
Note: Specific IC50 values for compounds 6i and 6h against their target kinases were described as "excellent" and "potent" but numerical values were not provided in the source material.[1]
Signaling Pathways
The inhibition of key kinases by this compound derivatives can modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole derivatives.
The induction of apoptosis is a key mechanism for the anti-cancer effects of these compounds. This often involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.
Caption: Apoptosis induction via modulation of Bax and Bcl-2.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method to determine the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, mTOR)
-
Peptide substrate specific to the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 2 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence of each well.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell viability by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
This compound derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]
Conclusion
The this compound scaffold is a versatile and valuable component in the design of novel kinase inhibitors. Its ability to serve as a hinge-binding motif, combined with the beneficial properties imparted by the fluorine substituent, makes it a promising starting point for the development of targeted cancer therapies. Further optimization of molecules containing this scaffold, through the addition of various functional groups, continues to be an active area of research aimed at improving potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the characterization of such compounds and the elucidation of their mechanisms of action.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Advent and Evolution of Fluorinated Benzimidazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into the benzimidazole scaffold has been a pivotal strategy in medicinal chemistry, leading to the development of a wide array of therapeutic agents with enhanced potency, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated benzimidazoles, from their early synthesis to their establishment as crucial components in modern pharmacotherapy. This document details the key scientific milestones, experimental methodologies, and quantitative structure-activity relationship data. It also presents visualizations of key synthetic pathways and biological mechanisms to facilitate a deeper understanding of this important class of compounds.
Introduction: The Rise of a Privileged Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The story of benzimidazoles in medicine began to gain significant traction in the mid-20th century. A major breakthrough came with the discovery that 5,6-dimethyl-l-(α-D-ribofuranosyl)benzimidazole is an integral part of the structure of vitamin B12, sparking interest in the biological significance of this heterocyclic system. This initial discovery laid the groundwork for the exploration of synthetic benzimidazole derivatives as potential therapeutic agents.
The 1960s marked a significant turning point with the discovery of the potent broad-spectrum anthelmintic activity of thiabendazole in 1961. This discovery triggered extensive research by pharmaceutical companies, leading to the synthesis and screening of thousands of benzimidazole derivatives for antiparasitic activity. This era saw the development of a cascade of benzimidazole-based anthelmintics, many of which remain in veterinary and human use today.
The Fluorine Advantage: A New Chapter in Benzimidazole Chemistry
While the early benzimidazole anthelmintics were highly effective, the quest for improved efficacy, broader spectrum of activity, and better pharmacokinetic properties continued. The strategic introduction of fluorine atoms into the benzimidazole structure emerged as a transformative approach. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, offered several advantages:
-
Enhanced Potency: Fluorine substitution can significantly alter the electronic properties of the molecule, leading to stronger interactions with biological targets.
-
Improved Metabolic Stability: The C-F bond is highly stable and resistant to metabolic oxidation, which can prolong the half-life of a drug.
-
Increased Lipophilicity: Fluorine can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes.
The deliberate incorporation of fluorine into the benzimidazole scaffold marked a new era in their development, expanding their therapeutic applications far beyond anthelmintics.
Historical Milestones in the Development of Fluorinated Benzimidazoles
While pinpointing the absolute first synthesis of a simple fluorinated benzimidazole is challenging based on currently available literature, the development of this class of compounds can be traced through key therapeutic breakthroughs.
Early Developments (Pre-1980s):
Following the success of non-fluorinated benzimidazole anthelmintics in the 1960s, the 1970s saw the development of second-generation anthelmintics, some of which incorporated fluorine. Flubendazole , a fluorinated analogue of mebendazole, was one of the notable examples from this period, demonstrating the early recognition of the benefits of fluorination in this therapeutic class.
The Proton Pump Inhibitor Revolution (1980s):
A major leap in the history of fluorinated benzimidazoles came with the development of proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders. In the early 1980s, researchers at Takeda Chemical Industries in Japan were working on derivatives of timoprazole, a 2-[(2-pyridylmethyl)sulfinyl]-1H-benzimidazole derivative with antisecretory activity. A pivotal moment came in 1984 when Takeda filed a patent for 2-[(2-pyridylmethyl)sulfinyl]-1H-benzimidazoles containing fluorinated substituents as antiulcer drugs. This led to the discovery of lansoprazole , which has a trifluoroethoxy group. The introduction of this fluorinated substituent was found to substantially increase the antiulcer activity compared to its non-fluorinated counterparts. This discovery firmly established the critical role of fluorine in the design of this new class of blockbuster drugs.
Key Synthetic Methodologies
The synthesis of fluorinated benzimidazoles has evolved over time, with several methods being employed to construct the core heterocyclic ring and introduce fluorine atoms.
Phillips-Ladenburg Benzimidazole Synthesis
One of the classical and most widely used methods for the synthesis of benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of fluorinated benzimidazoles, a fluorinated o-phenylenediamine or a fluorinated carboxylic acid can be used. For instance, 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized via the Phillips cyclocondensation of a substituted 1,2-phenylenediamine and trifluoroacetic acid.
Diagram: Phillips-Ladenburg Synthesis of a Fluorinated Benzimidazole
Caption: General scheme of the Phillips-Ladenburg synthesis.
Reductive Cyclization
Another common approach involves the reductive cyclization of a 2-nitroaniline derivative. In this method, the nitro group is first reduced to an amine, which then undergoes condensation and cyclization with an aldehyde or carboxylic acid derivative in a one-pot reaction. This strategy is particularly useful for synthesizing 2-aryl-6-fluorobenzimidazoles from 2-fluoro-5-nitrobenzene-1,4-diamine.
Diagram: Reductive Cyclization Workflow
Caption: Workflow for the one-pot reductive cyclization synthesis.
Therapeutic Applications and Biological Activity
Fluorinated benzimidazoles have demonstrated a broad spectrum of biological activities, leading to their use in treating a variety of diseases.
Anthelmintic Activity
As successors to the first-generation benzimidazole anthelmintics, fluorinated derivatives like flubendazole and fenbendazole exhibit potent activity against a wide range of parasitic worms. Their primary mechanism of action involves the inhibition of tubulin polymerization in the parasite, leading to disruption of microtubule-dependent processes and ultimately, parasite death.
Antiulcer Activity (Proton Pump Inhibitors)
Fluorinated benzimidazoles are the cornerstone of proton pump inhibitor (PPI) therapy. Compounds like lansoprazole and pantoprazole selectively and irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.
Diagram: PPI Mechanism of Action
Caption: Simplified signaling pathway of proton pump inhibition.
Anticancer Activity
Recent research has unveiled the significant anticancer potential of fluorinated benzimidazoles. Their mechanisms of action are multifaceted and include:
-
Inhibition of Tubulin Polymerization: Similar to their anthelmintic action, some fluorinated benzimidazoles disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in various cancer cell lines through the activation of caspase cascades.
-
Inhibition of Signaling Pathways: Fluorinated benzimidazoles have been found to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.
Antimicrobial and Antifungal Activity
Several fluorinated benzimidazole derivatives have demonstrated potent activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with the synthesis of bacterial nucleic acids and proteins.
Quantitative Data Summary
The following tables summarize the biological activity of selected fluorinated benzimidazole derivatives from various studies.
Table 1: Antimicrobial Activity of Fluorinated Benzimidazoles
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | |
| Compound 14 (meta-fluoro) | B. subtilis | 7.81 | |
| TFBZ | MRSA | 4 |
Table 2: Anticancer Activity of Fluorinated Benzimidazoles
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Fluoro aryl benzimidazole | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | Apoptosis induction (caspase-3/7 activation) | |
| Compound 55b | A549, MCF-7, HeLa | 0.95-1.57 | Growth inhibition | |
| MBIC | Breast cancer cells | - | Microtubule inhibition | |
| Flubendazole | Colorectal cancer cells | - | STAT3 inhibition, autophagy activation |
Experimental Protocols
General Synthesis of 2-Aryl-6-fluorobenzimidazoles via Reductive Cyclization
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine
-
Substituted aromatic aldehyde
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, combine 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.).
-
Add ethanol and deionized water (typically in a 2:1 ratio) to the flask to form a suspension.
-
Heat the mixture to reflux (approximately 80°C) with stirring.
-
Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over a period of 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Flubendazole
The synthesis of flubendazole involves a multi-step process that can be summarized as follows:
-
The starting material undergoes ammonification and reduction in the presence of a palladium catalyst to produce a diamine intermediate.
-
This diamine is then cyclized with methyl-s-methyl thiourea carboxylate to yield flubendazole.
A more detailed, step-by-step protocol can be found in the relevant chemical literature and patents.
Conclusion
The journey of fluorinated benzimidazoles from their conceptualization to their current status as indispensable therapeutic agents is a testament to the power of strategic molecular design in drug discovery. The introduction of fluorine has not only enhanced the therapeutic efficacy of the benzimidazole scaffold but has also broadened its applicability to a wide range of diseases, from parasitic infections and gastric ulcers to cancer and microbial infections. The continued exploration of novel fluorinated benzimidazole derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield even more effective and selective therapies in the future. This guide serves as a foundational resource for researchers and scientists dedicated to advancing this exciting and impactful field of medicinal chemistry.
In Silico Modeling of 5-fluoro-1H-benzo[d]imidazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 5-fluoro-1H-benzo[d]imidazole and its derivatives, a chemical scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are recognized for their wide range of pharmacological activities, including as kinase inhibitors and anti-cancer agents.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and binding interactions, making it a key area of investigation in drug design. This document outlines the common biological targets, summarizes quantitative interaction data, details relevant experimental and computational protocols, and visualizes key pathways and workflows to facilitate further research and development.
Biological Targets and Therapeutic Potential
In silico and in vitro studies have identified several key biological targets for this compound derivatives, highlighting their potential in oncology and other therapeutic areas.
-
MEK/RAF Kinases: A significant area of focus is the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[4] Certain 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been designed to act as "clamp" inhibitors, stabilizing the MEK/RAF complex and effectively inhibiting both MEK1 and BRAF kinases, including the common BRAFV600E mutant.[5]
-
Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7] Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors.[8]
-
Other Kinases: The benzimidazole scaffold is a common motif in kinase inhibitors, targeting a wide range of kinases involved in cellular proliferation and signaling.[3][9][10] Derivatives have been investigated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER2, among others.[1][11]
-
Antimicrobial Targets: Beyond oncology, benzimidazole derivatives have shown promise as antimicrobial agents by targeting essential enzymes in bacteria and fungi.[1]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various this compound derivatives against their respective targets. This data provides a basis for structure-activity relationship (SAR) studies and for the optimization of lead compounds.
Table 1: Inhibitory Activity of this compound Derivatives against MEK/RAF Kinases
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 16b | MEK1 | 28 | MIA PaCa-2 (G12C KRAS) | 0.011 | [5] |
| BRAF | 3 | HCT116 (G13D KRAS) | 0.079 | [5] | |
| BRAFV600E | 3 | C26 (G12D KRAS) | 0.096 | [5] |
Table 2: Inhibitory Activity of this compound Derivatives against PARP-1
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 10f | PARP-1 | 43.7 | HCT116 | 7.4 | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Experimental and Computational Protocols
This section details the typical methodologies employed in the in silico modeling and experimental validation of this compound derivatives.
Chemical Synthesis
The synthesis of this compound derivatives often involves a multi-step process. A general approach for creating benzimidazole-4-carboxamides is outlined below.
Protocol 1: General Synthesis of 5-fluoro-1H-benzimidazole-4-carboxamide Derivatives [8][12][13]
-
Starting Material: The synthesis typically starts from a commercially available substituted fluoro-nitroaniline or a related precursor.
-
Cyclization: Condensation of the appropriate diamine precursor with an aldehyde or carboxylic acid derivative, often in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in a solvent such as ethanol, leads to the formation of the benzimidazole ring.[12]
-
Amide Coupling: The carboxylic acid functionality on the benzimidazole core is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final carboxamide derivative.
-
Purification and Characterization: The final compounds are purified using techniques like column chromatography or recrystallization. The structure and purity are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Silico Modeling
Computational methods are integral to understanding the molecular interactions of these compounds and guiding the design of more potent and selective inhibitors.
Protocol 2: Molecular Docking [14][15][16]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. The ligand is then energy-minimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A docking grid is defined around the active site of the protein, typically centered on the co-crystallized ligand if available.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to predict the binding pose and affinity of the ligand within the protein's active site. The results are scored based on a scoring function that estimates the binding energy.
-
Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
Protocol 3: Molecular Dynamics (MD) Simulation [17][18][19]
-
System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.
-
Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the dynamics of the interactions between the ligand and the protein.
Protocol 4: Binding Free Energy Calculation (MM-PBSA/GBSA) [20][21][22]
-
Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the MD simulation trajectory.
-
Energy Calculation: For each snapshot, the binding free energy is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This method calculates the free energy of the complex, the protein, and the ligand in solution and combines them to estimate the binding free energy.
-
Energy Decomposition: The binding free energy can be decomposed into contributions from individual residues to identify the key amino acids driving the binding affinity.
In Vitro Biological Assays
Protocol 5: Kinase Inhibition Assay [11][23]
-
Reagents: The assay requires the purified kinase enzyme, the substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope-based assays (³²P-ATP) or fluorescence-based assays.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the study of this compound interactions.
Caption: General workflow for the in silico modeling of this compound derivatives.
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition by benzimidazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
- 21. Determination of absolute configuration and binding efficacy of benzimidazole-based FabI inhibitors through the support of electronic circular dichroism and MM-GBSA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 23. researchgate.net [researchgate.net]
Technical Guide: The 5-Fluoro-1H-benzo[d]imidazole Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-fluoro-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry. It details its physicochemical properties and explores its application in the development of targeted therapeutics, particularly in oncology. This document summarizes key findings from recent research, including synthetic methodologies, biological activities, and mechanisms of action of its derivatives.
Core Compound Properties
This compound is a fluorinated derivative of benzimidazole. The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets.
| Property | Value | Reference |
| CAS Number | 1977-72-6 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Synonyms | 5-Fluoro-1H-benzimidazole | [1] |
Applications in Oncology Drug Discovery
The this compound core has been successfully utilized to develop potent inhibitors of key signaling pathways implicated in cancer progression.
MEK/RAF Complex Inhibitors
Derivatives of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide have been designed as "clamp" inhibitors that stabilize the MEK/RAF complex, leading to potent inhibition of both kinases. This dual-targeting approach is a promising strategy for overcoming resistance to single-agent therapies in cancers with RAS mutations.[2][3]
Key Findings:
A preferred compound, 16b , demonstrated potent inhibition of MEK1, BRAF, and BRAFV600E with IC₅₀ values of 28 nM, 3 nM, and 3 nM, respectively.[3] It also showed significant anti-proliferative activity against various cancer cell lines and demonstrated substantial tumor growth inhibition in mouse xenograft models.[2]
Quantitative Data Summary:
| Compound | Target | IC₅₀ (nM) | Cell Line (Mutation) | Cellular IC₅₀ (µM) | Tumor Growth Inhibition (%) |
| 16b | MEK1 | 28 | MIA PaCa-2 (G12C KRAS) | 0.011 | 70 (C26 syngeneic model) |
| BRAF | 3 | HCT116 (G13D KRAS) | 0.079 | 93 (HCT116 xenograft model) | |
| BRAFV600E | 3 | C26 (G12D KRAS) | 0.096 |
Signaling Pathway:
PARP-1 Inhibitors
Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[4] PARP inhibitors are a clinically validated class of drugs for cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.
Key Findings:
Compound 10f emerged as a lead candidate with strong enzymatic inhibition of PARP-1 (IC₅₀ = 43.7 nM) and potentiation of the cytotoxic effects of temozolomide in the A549 cancer cell line.[4]
Quantitative Data Summary:
| Compound | Target | Enzymatic IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Temozolomide Potentiation (PF₅₀) |
| 10f | PARP-1 | 43.7 | HCT116 | 7.4 | 1.6 (in A549) |
Experimental Workflow:
Microtubule Targeting Agents
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a derivative of this compound, has been identified as a microtubule targeting agent with potent anti-tumor activity against breast cancer.[5] Microtubule inhibitors interfere with cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Key Findings:
MBIC displayed significantly higher toxicity towards the MCF-7 breast cancer cell line (IC₅₀ = 0.73 µM) compared to a normal fibroblast cell line (IC₅₀ = 59.6 µM).[5] In vivo studies using a mouse model with MDA-MB-231 xenografts showed a 79.7% reduction in tumor volume after four weeks of treatment.[5] The mechanism of action involves mitotic arrest, and its efficacy is influenced by p53 status and survivin expression.[5]
Quantitative Data Summary:
| Compound | Cell Line | Type | IC₅₀ (µM) | In Vivo Tumor Volume Reduction (%) |
| MBIC | MCF-7 | Breast Cancer (p53 wild-type) | 0.73 ± 0.0 | Not Reported |
| MDA-MB-231 | Breast Cancer (p53 mutant) | 20.4 ± 0.2 | 79.7 | |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | Not Applicable |
Experimental Protocols
Synthesis of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives
The synthesis involves a multi-step process starting from 4-amino-2,3-difluoro-5-nitrobenzoic acid.[3] Key steps include nucleophilic aromatic substitution, methylation, reduction of the nitro group, and cyclization to form the benzimidazole core. This is followed by further substitutions and modifications to obtain the final target compounds.[3]
PARP-1 Inhibition Assay
The inhibitory activity against PARP-1 can be evaluated using commercially available enzyme assay kits. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate. The IC₅₀ values are then calculated from dose-response curves.
Cell Proliferation Assay (MTT/CCK8)
Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT or CCK8 assay, which measure mitochondrial activity. The absorbance is read using a microplate reader, and IC₅₀ values are determined by plotting cell viability against compound concentration.
In Vivo Xenograft Studies
Female BALB/c nude mice are subcutaneously inoculated with human cancer cells (e.g., MDA-MB-231). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally) on a defined schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.[5]
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery, particularly in the development of targeted cancer therapies. Its derivatives have demonstrated potent and selective inhibition of key oncogenic pathways, including MEK/RAF signaling, PARP-1-mediated DNA repair, and microtubule dynamics. The favorable physicochemical properties imparted by the fluorine substitution, combined with the diverse biological activities of the benzimidazole core, make this an attractive starting point for the design and synthesis of novel therapeutic agents. Further exploration of this chemical space is warranted to develop next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 5-fluoro-1H-benzo[d]imidazole in Research
For researchers, scientists, and drug development professionals seeking to source and utilize 5-fluoro-1H-benzo[d]imidazole, this guide provides a comprehensive overview of commercial suppliers, key technical data, and insights into its application in research, including experimental workflows and relevant biological pathways.
Commercial Availability
This compound is available from a range of chemical suppliers catering to the research and development market. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experiments up to pilot-scale synthesis. The table below summarizes key information from several commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | 5-Fluoro-1H-benzimidazole | 1977-72-6 | C₇H₅FN₂ | 136.13 | AldrichCPR | - |
| BLD Pharm | This compound | 1977-72-6 | C₇H₅FN₂ | 136.13 | - | NMR, HPLC, LC-MS, UPLC data available |
| Sunway Pharm Ltd | 5-Fluoro-1H-benzimidazole | 1977-72-6 | C₇H₅FN₂ | 136.13 | - | Also known as 6-fluoro-1H-Benzimidazole |
| LabSolutions | This compound | 1977-72-6 | C₇H₅FN₂ | 136.13 | 97% | - |
| Bouling Chemical Co. | 1H-Benzimidazole, 5-Fluoro- | 1977-72-6 | C₇H₅FN₂ | 136.13 | - | Typically a solid, poor solubility in water |
| CymitQuimica | 5-Fluoro-2-methyl-1H-benzo[d]imidazole | - | C₈H₇FN₂ | 150.156 | 97% | A derivative of the core compound |
| Dana Bioscience | This compound-6-carboxylic acid | - | - | - | - | An acid derivative |
| AbacipharmTech | (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol | 39811-07-9 | - | - | - | A methanol derivative |
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Appearance | Typically a solid | [1] |
| Molecular Weight | 136.13 g/mol | [1][2][3][4] |
| Empirical Formula | C₇H₅FN₂ | [2] |
| CAS Number | 1977-72-6 | [2][3] |
| InChI Key | ZDSUKNAKOLBIPX-UHFFFAOYSA-N | [2] |
| SMILES | Fc1ccc2[nH]cnc2c1 | [2] |
| Solubility | Poor solubility in water; Soluble in some organic solvents like DMSO | [1] |
| Storage | Store in a cool, dry place away from heat and direct sunlight in a well-sealed container.[1] | [1] |
Applications in Research
The benzimidazole scaffold, and specifically its fluorinated derivatives, are of significant interest in medicinal chemistry due to their versatile biological activities. The fluorine atom can enhance metabolic stability and lipophilicity, making these compounds attractive for drug design.[5] Research has highlighted the potential of this compound derivatives in several therapeutic areas.
Anticancer Drug Development
Derivatives of 1H-benzo[d]imidazole have been designed and synthesized as potential anticancer agents.[6][7] Studies have shown that these compounds can act as human topoisomerase I inhibitors.[6][7] Molecular docking studies have been employed to understand the binding interactions of these compounds with the DNA-topoisomerase I complex.[7]
The synthesis of novel bis-benzimidazole derivatives often involves the condensation of o-phenylenediamine with various aldehydes. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for bis-benzimidazole anticancer agents.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
The 1H-benzo[d]imidazole scaffold has been utilized to develop potent inhibitors of the PqsR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing network.[8][9] Quorum sensing is a cell-to-cell communication system that controls virulence factor production, and its inhibition is a promising anti-infective strategy.
PqsR is a central regulator of the pqs quorum sensing system. It binds to the promoter of the pqsA operon, activating the expression of genes responsible for the synthesis of quinolone signals and virulence factors. Inhibitors based on the this compound scaffold can block this interaction.
Caption: PqsR signaling pathway and its inhibition.
A common method to assess the efficacy of PqsR inhibitors is through a reporter gene assay. This involves a bacterial strain engineered to express a reporter gene (e.g., lux) under the control of a PqsR-regulated promoter.
-
Strain Preparation: Use a P. aeruginosa strain containing a PqsR-controlled reporter fusion (e.g., PpqsA-lux).
-
Compound Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Assay:
-
Inoculate a suitable growth medium with the reporter strain.
-
Add the test compounds at various concentrations to the wells of a microtiter plate.
-
Add the bacterial culture to the wells.
-
Incubate the plate under appropriate growth conditions.
-
-
Data Acquisition: Measure the reporter signal (e.g., luminescence for lux) and the optical density (for bacterial growth) at regular intervals.
-
Analysis: Normalize the reporter signal to bacterial growth and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the reporter signal.
Antiviral Research
Derivatives of 1H-benzo[d]imidazole-5-carboxamide have been synthesized and evaluated as potential inhibitors of Flavivirus replication, including Yellow Fever Virus (YFV) and Zika Virus (ZIKV).[10] Molecular docking and dynamics simulations are often used to understand the structure-activity relationships and potential viral targets of these compounds.[10]
Conclusion
This compound is a readily available chemical building block with significant potential in drug discovery and chemical biology. Its derivatives have demonstrated promising activity as anticancer agents, quorum sensing inhibitors, and antiviral compounds. The information provided in this guide serves as a starting point for researchers to source this compound and explore its applications in their respective fields. For detailed experimental procedures and safety information, it is essential to consult the technical data sheets provided by the suppliers and the primary scientific literature.
References
- 1. 1H-Benzimidazole, 5-Fluoro- | Properties, Uses, Safety, Synthesis & Supplier in China [chemheterocycles.com]
- 2. 5-Fluoro-1H-benzimidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Fluoro-1H-benzimidazole - CAS:1977-72-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 5-Fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole Supplier & Distributor of CAS# [processpointchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 5-fluoro-1H-benzo[d]imidazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom at the 5-position of the benzimidazole scaffold can significantly enhance the pharmacological properties of these molecules.[2]
General Synthetic Strategies
The synthesis of this compound derivatives typically involves the condensation of a substituted 4-fluoro-1,2-phenylenediamine with either a carboxylic acid or an aldehyde. The choice of the reaction partner determines the substituent at the 2-position of the benzimidazole ring.
A common and effective method is the condensation of 4-fluoro-1,2-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent.[3] Another approach involves the reaction with carboxylic acids under acidic conditions, often requiring harsh dehydrating agents like polyphosphoric acid or strong acids.[3][4]
Below are two detailed protocols for the synthesis of 2-aryl-5-fluoro-1H-benzo[d]imidazole derivatives, a prominent subclass with demonstrated biological activities.
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclization and Condensation
This protocol outlines a one-pot synthesis of 2-aryl-6-fluoro-1H-benzo[d]imidazol-5-amine derivatives starting from 2-fluoro-5-nitrobenzene-1,4-diamine and an aromatic aldehyde. This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization.[1]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrobenzene-1,4-diamine (1.71 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the desired aromatic aldehyde (e.g., p-tolualdehyde, 1.32 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask and stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80°C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).
-
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
-
Characterization: Characterize the final product, for instance, 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine, by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.[1]
Protocol 2: Condensation with Aldehydes using Sodium Metabisulfite
This protocol describes the synthesis of 2-aryl-5-fluoro-1H-benzo[d]imidazole derivatives by the condensation of 4-fluoro-1,2-phenylenediamine with various benzaldehydes using sodium metabisulfite as a mild oxidizing agent.[3]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq.) and the substituted benzaldehyde (1.5 eq.) in a mixture of ethanol and water.
-
Addition of Oxidizing Agent: Add sodium metabisulfite (0.5 eq.) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 4-6 hours.[3]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product. The product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for synthesized this compound derivatives and their biological activities.
Table 1: Synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine [1]
| Parameter | Value |
| Starting Material | 2-Fluoro-5-nitrobenzene-1,4-diamine |
| Reagent | p-Tolualdehyde |
| Reducing Agent | Sodium Dithionite |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80°C (Reflux) |
| Yield | Not explicitly stated in the provided text |
| Purity | High (after recrystallization) |
Table 2: Antimicrobial Activity of a 3-fluorobenzyl benzimidazole derivative (5c) [5]
| Microorganism | MIC (μg/mL) |
| Saccharomyces cerevisiae | 1 |
| MRSA | 2 |
| Bacillus proteus | 4 |
Table 3: Anticancer Activity of a 5-fluoro-benzimidazole-4-carboxamide derivative [6]
| Cell Line | IC₅₀ (μM) |
| HCT116 | 7.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general one-pot synthesis workflow described in Protocol 1.
Caption: General workflow for the one-pot synthesis of 2-aryl-6-fluorobenzimidazoles.
Proposed Mechanism of Action
Some this compound derivatives have been shown to exert their biological effects by interacting with DNA. One proposed mechanism is the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and transcription.
Caption: Proposed signaling pathway for DNA topoisomerase I inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-1H-benzo[d]imidazole Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-fluoro-1H-benzo[d]imidazole have emerged as a promising class of compounds in anticancer research. These synthetic molecules have demonstrated significant cytotoxic and apoptotic effects across various cancer cell lines. This document provides a detailed overview of the application of a key derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), in cancer cell line studies, summarizing its biological activity and providing standardized protocols for its evaluation.
Mechanism of Action
MBIC, a notable derivative of this compound, functions as a Microtubule Targeting Agent (MTA).[1][2] MTAs disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] In breast cancer cell lines, the cytotoxic effects of MBIC are influenced by the p53 tumor suppressor protein status.[1][2] In hepatocellular carcinoma, MBIC has been shown to induce apoptosis through the activation of the ROS-dependent JNK signaling pathway.[3]
Data Presentation: In Vitro Efficacy of MBIC
The following table summarizes the cytotoxic activity of MBIC against various cancer cell lines, presented as IC50 values.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | Breast Cancer (p53 wild-type) | 0.73 ± 0.0 | [1][2] |
| MDA-MB-231 | Breast Cancer (p53 mutant) | 20.4 ± 0.2 | [1][2] | |
| MDA-MB-231 (survivin silenced) | Breast Cancer (p53 mutant) | 4.4 ± 0.3 | [1] | |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [1][2] | |
| HepG2, Huh7, Hep3B | Hepatocellular Carcinoma | Data not quantified in abstract | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MBIC in Breast Cancer Cells
Caption: Proposed mechanism of MBIC in p53 wild-type vs. p53 mutant breast cancer cells.
General Experimental Workflow for In Vitro Analysis
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays Using 5-Fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound that serves as a versatile scaffold in medicinal chemistry. Benzimidazole derivatives are recognized as a significant class of kinase inhibitors, primarily acting as ATP-competitive inhibitors by interacting with the hinge region of the kinase domain.[1][2] The introduction of a fluorine atom can enhance the binding affinity and metabolic stability of these compounds, making them attractive candidates for drug discovery.[3]
This document provides detailed application notes and protocols for developing kinase assays using this compound and its derivatives. While specific inhibitory data for this compound is not extensively available in public literature, this guide utilizes data from a closely related and well-characterized multi-kinase inhibitor, a 3-fluoro-substituted benzimidazole derivative (referred to as Compound 6i in cited literature), to illustrate the application of this compound class in kinase inhibitor screening and profiling.[3] The methodologies and principles described herein are broadly applicable to the screening and characterization of this compound and similar analogs against a panel of protein kinases.
Mechanism of Action
Benzimidazole-based compounds typically inhibit kinase activity by competing with ATP for binding to the active site of the enzyme. The benzimidazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element for ATP binding.[2] The fluorine substituent on the benzimidazole ring can modulate the electronic properties and conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for specific kinases.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of a 3-fluoro-substituted benzimidazole derivative (Compound 6i), which serves as a representative example for the potential activity of this compound analogs.[3] These values highlight the potential of this scaffold as a multi-kinase inhibitor.
| Target Kinase | IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| EGFR | 0.04 | Erlotinib | 0.03 |
| HER2 | 0.05 | Lapatinib | 0.04 |
| VEGFR2 | 0.12 | Sorafenib | 0.09 |
| CDK2 | 0.08 | Roscovitine | 0.06 |
| AURKC | 0.21 | Tozasertib | 0.01 |
| mTOR | 0.06 | Rapamycin | 0.05 |
Data is adapted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (compound 6i) and may not be directly representative of this compound.[3]
Experimental Protocols
Detailed methodologies for two common types of in vitro kinase assays are provided below. These protocols can be adapted for screening this compound against a variety of kinases.
Protocol 1: Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation:
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
TR-FRET dilution buffer
-
Europium-labeled anti-tag antibody (specific to the kinase's tag)
-
Fluorescently labeled kinase tracer
-
This compound (dissolved in DMSO)
-
White, opaque 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reagent Addition:
-
Prepare a mixture of the kinase and the Eu-anti-tag antibody in TR-FRET dilution buffer. Add 5 µL of this mixture to each well.
-
Add 5 µL of the Kinase Tracer solution in TR-FRET dilution buffer to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially inhibited by this compound derivatives and a general experimental workflow for inhibitor screening.
Caption: A generalized workflow for screening kinase inhibitors.
Caption: Inhibition of the EGFR/HER2 signaling cascade.
Caption: Inhibition of the VEGFR2 signaling cascade.
Caption: Inhibition of CDK2-mediated cell cycle progression.
Caption: Inhibition of the mTOR signaling cascade.
References
Application Notes and Protocols: The 5-fluoro-1H-benzo[d]imidazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-1H-benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties, conferred by the fluorine atom and the benzimidazole nucleus, have made it a cornerstone for the development of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for select derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Applications in Drug Discovery
The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas:
-
Anticancer Agents: Derivatives have shown potent activity as inhibitors of various cancer-related targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), microtubules, MEK/RAF kinases, and topoisomerase I.[1][2][3][4] The fluorine substituent often enhances binding affinity and metabolic stability.
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[5][6] The electronic effect of the fluorine atom can influence the compound's interaction with microbial targets.
-
Antiviral Agents: Certain derivatives have been investigated for their potential to inhibit viral replication.[7][8]
-
Kinase Inhibitors: The benzimidazole core serves as a versatile platform for designing inhibitors of various kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer.[3][9]
-
GABA-A Receptor Modulators: The scaffold has been utilized to develop positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological and psychiatric disorders.[10][11]
Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives from cited literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| MBIC | Microtubules | MCF-7 | 0.73 ± 0.0 | [1] |
| MDA-MB-231 | 20.4 ± 0.2 | [1] | ||
| 10f | PARP-1 | - | 0.0437 | [2] |
| HCT116 | 7.4 | [2] | ||
| 16b | MEK1 | - | 0.028 | [3] |
| BRAF | - | 0.003 | [3] | |
| BRAFV600E | - | 0.003 | [3] | |
| 14f | - | MIA PaCa-2 | 0.023 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4f | Staphylococcus aureus | 25-75 | [5] |
| Bacillus megaterium | 25-75 | [5] | |
| Escherichia coli | 25-75 | [5] | |
| Enterobacter aerogenes | 25-75 | [5] | |
| Proteus mirabilis | 25-75 | [5] | |
| Aspergillus niger | >25 | [5] | |
| Fusarium oxysporum | >25 | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of 2-substituted-5-fluoro-1H-benzo[d]imidazoles.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.5 equivalents).
-
Add a solution of sodium metabisulfite (0.5 equivalents) in water.
-
Reflux the reaction mixture for 24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Standard antibiotic or antifungal agent (positive control)
-
Bacterial or fungal inoculum (adjusted to a specific concentration)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and add 5 µL to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP-1 inhibition by this compound derivatives.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the 5-Fluoro-1H-benzo[d]imidazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, functionalization, and biological evaluation of derivatives based on the 5-fluoro-1H-benzo[d]imidazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The protocols and data presented herein are intended to serve as a guide for researchers in the fields of chemical synthesis and drug discovery.
Synthetic Functionalization of the this compound Core
The this compound core can be functionalized at several positions, primarily at the N-1 and C-2 positions, to generate a diverse library of compounds. Common synthetic strategies include N-arylation, condensation with aldehydes, and various coupling reactions.
N-Arylation of this compound
N-arylation introduces aryl or heteroaryl groups at the N-1 position of the benzimidazole ring, which can significantly influence the biological activity of the resulting compounds. Copper-catalyzed cross-coupling reactions are a common method for this transformation.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted from a general procedure for the N-arylation of imidazoles and benzimidazoles.[1]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) oxide (Cu₂O)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Polyethylene glycol (PEG)
-
Butyronitrile or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried screw-capped test tube, add Cu₂O (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), this compound (1.2 mmol), the aryl halide (1.0 mmol), PEG (200 mg), and Cs₂CO₃ (1.4 mmol).
-
Fit the test tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the solvent (butyronitrile or DMSO, 0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Logical Workflow for N-Arylation:
Caption: Workflow for the copper-catalyzed N-arylation of this compound.
Synthesis of 2-Substituted 5-Fluoro-1H-benzo[d]imidazoles
The C-2 position of the benzimidazole core is commonly functionalized through condensation of the corresponding o-phenylenediamine with an aldehyde or carboxylic acid.
Experimental Protocol: Condensation with Aldehydes
This protocol describes a general and eco-friendly method for the synthesis of 2-substituted benzimidazoles using zinc oxide nanoparticles as a catalyst.[2]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Substituted benzaldehyde
-
Zinc oxide nanoparticles (ZnO NPs)
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Add a catalytic amount of ZnO NPs (0.02 mol%).
-
Stir the reaction mixture at 70 °C for 15 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the product with an ethanol-water (1:1) mixture.
-
Recrystallize the product from ethanol to obtain the pure 2-substituted this compound.
Biological Applications and Activity Data
Derivatives of this compound have shown promising activity in several therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Fluorinated benzimidazoles have been extensively studied for their anticancer properties. They have been shown to target various cellular mechanisms, including the MEK/RAF signaling pathway and topoisomerase I.
Quantitative Data: Anticancer Activity
| Compound ID | Target/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 16b | MEK1 | 0.028 | [3] |
| BRAF | 0.003 | [3] | |
| BRAFV600E | 0.003 | [3] | |
| 11a | NCI 60 Cell Lines | 0.16 - 3.6 | [4] |
| 12a | NCI 60 Cell Lines | 0.16 - 3.6 | [4] |
| 12b | NCI 60 Cell Lines | 0.16 - 3.6 | [4] |
| Human Topoisomerase I | 16 | [4] | |
| 7d | MCF-7 | 0.51 | [5] |
| 17 | MCF-7 | 33.32 | [6] |
Signaling Pathway: MEK/RAF Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[3] Mutations in this pathway are common in many cancers, making it an attractive target for drug development. Certain this compound derivatives have been shown to inhibit MEK and RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.[3]
Caption: Inhibition of the MEK/RAF signaling pathway by this compound derivatives.
Anti-infective Activity: PqsR Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production. The Pseudomonas aeruginosa quorum sensing receptor (PqsR) is a key regulator of virulence. Benzimidazole derivatives have been identified as potent PqsR antagonists, offering a promising anti-virulence strategy.[7][8]
Experimental Protocol: Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a virulence factor controlled by the PqsR system.[7]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1-L)
-
Pseudomonas Broth
-
Test compound (this compound derivative)
-
Chloroform
-
0.2 M Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in Pseudomonas Broth in the presence and absence of the test compound at 37 °C for 24 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant containing pyocyanin.
-
Extract the pyocyanin from the supernatant with chloroform.
-
Re-extract the chloroform layer with 0.2 M HCl.
-
Measure the absorbance of the acidic (pink to red) layer at 520 nm.
-
Calculate the concentration of pyocyanin based on its molar extinction coefficient and compare the treated samples to the untreated control.
Signaling Pathway: PqsR Inhibition
The PqsR system in P. aeruginosa controls the production of several virulence factors, including pyocyanin and alkyl-quinolones (AQs).[8][9] PqsR is activated by its natural ligands, PQS and HHQ. Benzimidazole-based inhibitors can block this activation, leading to a reduction in virulence.[8][9]
Caption: Inhibition of the PqsR quorum sensing pathway in P. aeruginosa.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided offer robust methods for the functionalization of this core, enabling the generation of diverse chemical libraries. The biological data and pathway analyses highlight the potential of these derivatives as anticancer and anti-infective agents. Further exploration of the structure-activity relationships of functionalized 5-fluoro-1H-benzo[d]imidazoles is warranted to optimize their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 5-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or unresolved inflammation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory properties. This document provides a detailed experimental framework for evaluating the anti-inflammatory effects of a specific benzimidazole derivative, 5-fluoro-1H-benzo[d]imidazole, using a combination of in vitro and in vivo models.
The proposed mechanism of action to be investigated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This pathway, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + Dexamethasone (10 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + Dexamethasone (10 µM) |
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at Time (hours) | % Inhibition of Edema (at 3 hours) |
| 0 | 1 | |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (20 mg/kg) | ||
| This compound (40 mg/kg) | ||
| Indomethacin (10 mg/kg) |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: Overall experimental workflow for the in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity
RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Seed RAW 264.7 cells in a 96-well plate and grow to 80% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) or dexamethasone (10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1]
-
Incubate for 10 minutes at room temperature.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Seed RAW 264.7 cells in a 24-well plate and pre-treat with this compound or dexamethasone as described in section 1.3.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5][6]
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Prepare cytoplasmic and nuclear protein extracts using a commercial extraction kit.
-
Determine protein concentration using a BCA or Bradford assay.[7]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, nuclear p65, and loading controls (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity
-
Animals: Use male Wistar rats (180-200 g), acclimatized for at least one week with free access to food and water.[8]
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (20 mg/kg, p.o.)
-
Group IV: this compound (40 mg/kg, p.o.)
-
Group V: Positive Control (Indomethacin, 10 mg/kg, p.o.)[8]
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.[8]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[9][8][10]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bowdish.ca [bowdish.ca]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-1H-benzo[d]imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-fluoro-1H-benzo[d]imidazole libraries to identify and characterize novel therapeutic agents. This document outlines detailed protocols for various screening assays, presents quantitative data for commercially available and experimentally synthesized compounds, and illustrates key signaling pathways relevant to the targets of these compounds.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Fluorination can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. High-throughput screening of libraries containing this scaffold is a crucial step in the discovery of novel therapeutics for various diseases, including cancer, infectious diseases, and neurological disorders.
Applications of this compound Libraries
Libraries of this compound derivatives have been successfully screened to identify potent modulators of several important biological targets:
-
Anticancer Agents: These compounds have shown significant antiproliferative activity against a variety of cancer cell lines.[1] Their mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3) and human topoisomerase I.[2][3]
-
Antimicrobial Agents: Derivatives of this scaffold have been identified as inhibitors of the Pseudomonas aeruginosa quorum-sensing regulator PqsR, presenting a promising strategy for adjuvant therapy in bacterial infections.[4]
-
Neurological Modulators: The this compound core is present in molecules that act as P2X3 receptor antagonists and positive allosteric modulators of the GABA-A receptor, indicating their potential in treating pain and neurological disorders.[5][6]
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable to standard 96-well or 384-well plate formats.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
This protocol is a primary screening method to assess the general cytotoxicity of the this compound library against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., A549, HeLa, HepG2, A498, A375)[1] and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[1]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound compound library dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells at various concentrations (e.g., a single high concentration for primary screening or a dose-response range for secondary screening). Ensure the final DMSO concentration does not exceed 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., methotrexate).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values by plotting the data using a dose-response curve.
Protocol 2: FLT3 Kinase Inhibition Assay (Biochemical)
This assay identifies compounds that directly inhibit the kinase activity of FLT3, a key target in Acute Myeloid Leukemia (AML).
Materials:
-
384-well plates
-
Recombinant human FLT3 enzyme
-
FLT3 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense test compounds at various concentrations into the wells of the 384-well plate.
-
Enzyme Addition: Add the FLT3 enzyme to the wells and incubate for a short period to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ values.
Protocol 3: Topoisomerase I DNA Relaxation Assay (Biochemical)
This assay screens for inhibitors of human topoisomerase I, a target for anticancer drugs. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.
Materials:
-
96-well plates
-
Human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
DNA intercalating dye (e.g., PicoGreen)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In each well, combine the assay buffer, test compound at various concentrations, and human topoisomerase I enzyme.
-
Incubation: Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add supercoiled plasmid DNA to each well to start the reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).
-
Fluorescence Measurement: Add a diluted DNA intercalating dye to each well and measure the fluorescence. The fluorescence intensity will differ between supercoiled and relaxed DNA.
-
Data Analysis: Calculate the percentage of inhibition of DNA relaxation and determine the IC₅₀ values.
Protocol 4: PqsR Inhibitor Screening (Cell-Based Reporter Assay)
This assay identifies inhibitors of the PqsR receptor in Pseudomonas aeruginosa, which is involved in quorum sensing and virulence.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1-L with a PpqsA-lux fusion)
-
Culture medium (e.g., LB broth)
-
Test compounds
-
96-well microplate
-
Luminometer
Procedure:
-
Bacterial Culture: Grow an overnight culture of the P. aeruginosa reporter strain.
-
Assay Setup: Dilute the overnight culture and add it to the wells of a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with shaking for 16-24 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer to determine the expression of the reporter gene.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression and determine the IC₅₀ values.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and related compounds from the literature.
Table 1: Antiproliferative Activity of Fluoro-Substituted Benzimidazole Derivatives [1]
| Compound | A549 (IC₅₀ µM) | HeLa (IC₅₀ µM) | HepG2 (IC₅₀ µM) | A498 (IC₅₀ µM) | A375 (IC₅₀ µM) | HEK293 (IC₅₀ µM) |
| ORT14 | 0.377 | 0.188 | 0.188 | 0.377 | 0.377 | 9.424 |
| ORT15 | 0.354 | 0.354 | 0.177 | 0.354 | 0.177 | 1.768 |
Table 2: Growth Inhibition (GI₅₀) of 1H-Benzo[d]imidazole Derivatives Against NCI-60 Cell Lines [2][3]
| Compound | Cell Line Panel | GI₅₀ Range (µM) |
| 11a | NCI-60 | 0.16 - 3.6 |
| 12a | NCI-60 | 0.16 - 3.6 |
| 12b | NCI-60 | 0.16 - 3.6 |
Table 3: Inhibitory Activity of 1H-Benzo[d]imidazole Derivatives Against PqsR [4]
| Compound | PqsR Inhibition (IC₅₀ nM) |
| 6f | 70 |
Table 4: P2X3 Receptor Antagonist Activity of 5-methyl-1H-benzo[d]imidazole Derivatives [5]
| Compound | P2X3R Antagonism (IC₅₀ nM) | Selectivity Index (vs P2X2/3R) |
| 17a | 145 | 60 |
| 17b | 206 | 41 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general high-throughput screening workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-fluoro-1H-benzo[d]imidazole into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of 5-fluoro-1H-benzo[d]imidazole into polymeric structures. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential for biological activity. The following protocols outline three primary techniques for incorporation: copolymerization of a functionalized monomer, post-polymerization modification of a reactive polymer, and physical blending.
Introduction to Incorporation Techniques
The integration of small molecules like this compound into a polymer backbone can impart novel functionalities, including enhanced thermal stability, specific drug delivery capabilities, and unique photophysical properties. The choice of incorporation technique depends on the desired final polymer architecture, the required degree of functionalization, and the chemical nature of the polymer matrix.
-
Copolymerization: This method involves the synthesis of a monomer containing the this compound unit, which is then polymerized with one or more comonomers. This approach allows for precise control over the distribution and content of the functional moiety within the polymer chain.
-
Post-Polymerization Modification: This technique utilizes a pre-synthesized polymer with reactive functional groups that can be subsequently modified with a derivative of this compound. This is a versatile method for functionalizing a wide range of existing polymers.
-
Blending: This is the most straightforward method, involving the physical mixing of this compound with a host polymer matrix. While simpler, achieving a homogenous and stable blend can be challenging.
Experimental Protocols
Method 1: Copolymerization
This protocol describes the synthesis of a vinyl-functionalized this compound monomer followed by its free radical copolymerization with a common comonomer, such as methyl methacrylate.
2.1.1. Synthesis of 5-fluoro-N-vinyl-1H-benzo[d]imidazole
Materials:
-
This compound
-
Vinyl acetate
-
Palladium(II) acetate
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add vinyl acetate (1.5 eq), palladium(II) acetate (0.05 eq), dppp (0.1 eq), and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 5-fluoro-N-vinyl-1H-benzo[d]imidazole.
-
Characterize the purified monomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
2.1.2. Copolymerization with Methyl Methacrylate (MMA)
Materials:
-
5-fluoro-N-vinyl-1H-benzo[d]imidazole (functional monomer)
-
Methyl methacrylate (MMA, comonomer)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a polymerization tube, dissolve the functional monomer (e.g., 0.2 g) and MMA (e.g., 1.8 g) in anhydrous toluene (10 mL).
-
Add AIBN (1 mol% with respect to the total moles of monomers).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and place it in a preheated oil bath at 70 °C for 24 hours.
-
Cool the reaction to room temperature and open the tube.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the resulting copolymer (e.g., by GPC for molecular weight and PDI, and ¹H NMR for composition).
Data Presentation:
| Parameter | Value |
| Monomer Synthesis Yield | 75-85% |
| Copolymerization Yield | 80-90% |
| Molecular Weight (Mn) | 20,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
| Incorporation of Functional Monomer | 5-10 mol% |
Method 2: Post-Polymerization Modification
This protocol details the modification of a commercially available reactive polymer, poly(pentafluorophenyl acrylate), with an amino-functionalized this compound.
2.2.1. Synthesis of N-(2-aminoethyl)-5-fluoro-1H-benzo[d]imidazole
Materials:
-
This compound
-
2-(Boc-amino)ethyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Alkylation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add 2-(Boc-amino)ethyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer, concentrate, and use the resulting N-(2-aminoethyl)-5-fluoro-1H-benzo[d]imidazole directly in the next step.
2.2.2. Modification of Poly(pentafluorophenyl acrylate)
Materials:
-
Poly(pentafluorophenyl acrylate) (PFPA)
-
N-(2-aminoethyl)-5-fluoro-1H-benzo[d]imidazole
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Diethyl ether
Procedure:
-
Dissolve PFPA (1.0 eq with respect to reactive ester groups) in anhydrous DMF.
-
Add N-(2-aminoethyl)-5-fluoro-1H-benzo[d]imidazole (1.5 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 50 °C for 24 hours under an inert atmosphere.
-
Precipitate the functionalized polymer by adding the reaction solution to a large volume of diethyl ether.
-
Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.
-
Characterize the modified polymer by ¹H NMR and FTIR to confirm the incorporation of the benzimidazole moiety.
Data Presentation:
| Parameter | Value |
| Modification Efficiency | >90% (as determined by NMR) |
| Initial Polymer Mn | ~15,000 g/mol |
| Initial Polymer PDI | ~1.2 |
| Final Polymer Tg | Increase of 10-15 °C |
Method 3: Blending
This protocol describes the preparation of a polymer blend of this compound with poly(methyl methacrylate) (PMMA) via a solvent casting method.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Dichloromethane (DCM)
Procedure:
-
Prepare separate solutions of this compound and PMMA in DCM. For a 5 wt% blend, dissolve 50 mg of the benzimidazole derivative and 950 mg of PMMA in appropriate volumes of DCM.
-
Mix the two solutions and stir for 2 hours to ensure homogeneity.
-
Pour the resulting solution into a flat-bottomed petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 48 hours.
-
For complete solvent removal, place the resulting film in a vacuum oven at 60 °C for 24 hours.
-
Characterize the blend film by Differential Scanning Calorimetry (DSC) to assess miscibility and by Scanning Electron Microscopy (SEM) to observe the morphology.
Data Presentation:
| Parameter | Value |
| Blend Composition | 5 wt% this compound |
| Glass Transition (Tg) of PMMA | ~105 °C |
| Tg of Blend | Single Tg, indicating miscibility |
| Morphology | Homogeneous (as observed by SEM) |
Visualizations
Caption: Experimental workflows for the three main incorporation techniques.
Caption: Logical relationship for selecting the appropriate incorporation method.
Application Notes and Protocols for the Quantification of 5-fluoro-1H-benzo[d]imidazole in Biological Samples
Introduction
5-fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound with potential applications in pharmaceutical development. Its structural motif is found in various biologically active molecules. To support preclinical and clinical research, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document outlines a comprehensive protocol for the detection and quantification of this compound in human plasma and urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established principles of bioanalytical method validation and sample preparation techniques to ensure accuracy, precision, and reliability.[1][2]
The analytical method described herein utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using reversed-phase HPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte, is recommended to ensure accuracy and precision.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma and urine. A reversed-phase SPE cartridge is recommended due to the anticipated hydrophobic nature of the compound.[1][3]
Materials:
-
Human plasma or urine samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)[3]
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature and vortex to ensure homogeneity.[1]
-
Pipette 500 µL of the sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
For plasma samples, add 500 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 10 minutes. Use the resulting supernatant for the next step.[1]
-
For urine samples, dilute with 500 µL of deionized water.[1]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[3]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant or diluted urine onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through the sorbent.[1]
-
-
Evaporation and Reconstitution:
Caption: Workflow for Solid-Phase Extraction of this compound.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 137.0 -> Product ion (Q3) m/z 110.0
-
Internal Standard (e.g., d4-5-fluoro-1H-benzo[d]imidazole): Precursor ion (Q1) m/z 141.0 -> Product ion (Q3) m/z 114.0
-
Caption: Workflow for HPLC-MS/MS Analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the validated method. These values are based on typical performance characteristics of similar bioanalytical LC-MS/MS assays.[4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Method Validation
The analytical method should be validated according to international guidelines to ensure its reliability for the intended application.[2] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Linearity: The relationship between the instrument response and the known concentrations of the analyte.[2]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.[2][6]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[2]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).[2]
Caption: Key Parameters for Bioanalytical Method Validation.
References
Application Note: Quantitative Analysis of 5-fluoro-1H-benzo[d]imidazole using LC-MS/MS
Introduction
5-fluoro-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. The benzimidazole ring is a key heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Fluorination is a common strategy to enhance the metabolic stability and biological activity of drug candidates. Therefore, a sensitive and selective analytical method for the quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note details a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in a biological matrix (e.g., plasma).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of this compound.[2] The analyte is first extracted from the biological matrix using a sample preparation procedure to remove interfering substances. The extract is then injected into a liquid chromatography system, where this compound is separated from other components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of an internal standard.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of this compound from a plasma sample.
-
Reagents and Materials:
-
Blank plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar benzimidazole derivative like 2-n-butylmercaptobenzimidazole)[3]
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
-
2. Liquid Chromatography (LC)
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a suitable choice for the separation of benzimidazole derivatives.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
3. Mass Spectrometry (MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium
-
-
MRM Transitions: (Note: These are predicted values for this compound and would need to be optimized experimentally.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 137.0 | 110.0 | 150 | 25 |
| This compound (Qualifier) | 137.0 | 93.0 | 150 | 35 |
| Internal Standard (Example: Thiabendazole) | 202.0 | 175.0 | 150 | 30 |
Data Presentation
Table 1: Calibration Curve Data
A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 105.3 | 4.2 |
| 5 | 0.058 | 98.7 | 3.5 |
| 10 | 0.115 | 101.2 | 2.8 |
| 50 | 0.582 | 99.5 | 1.9 |
| 100 | 1.16 | 100.8 | 1.5 |
| 500 | 5.85 | 99.1 | 2.1 |
| 1000 | 11.72 | 102.4 | 1.7 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery (%) | 85-95% |
| Matrix Effect (%) | < 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-fluoro-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their broad spectrum of biological activities, including potential anticancer properties.[1][2] The introduction of a fluorine atom, as in 5-fluoro-1H-benzo[d]imidazole, can significantly modulate a compound's physicochemical properties and biological efficacy.[3] Evaluating the in vitro cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery pipeline to determine their potential as therapeutic agents.
These application notes provide an overview and detailed protocols for three standard cell-based assays to determine the cytotoxic profile of this compound: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and an Annexin V assay for apoptosis detection. A multi-assay approach is recommended to build a comprehensive understanding of the compound's biological effects.[4]
Data Presentation: Hypothetical Cytotoxicity Profile
Quantitative results from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process (such as cell proliferation) by 50%.[5] The data below are for illustrative purposes, representing typical findings for fluoro-substituted benzimidazole derivatives against various human cancer cell lines and a non-cancerous cell line to indicate selectivity.[3]
Table 1: Illustrative IC50 Values for this compound after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 3.1 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.5 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | > 50 |
Note: The data presented in this table are for illustrative purposes only and must be determined experimentally for this compound.
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to the final analysis of data from various assays.
Caption: General workflow for evaluating compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability and Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active cells.[7]
Caption: Workflow of the MTT cytotoxicity assay.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in PBS, sterile-filtered and stored protected from light.[6]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or acidic isopropanol.
-
Sterile 96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Experimental Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the test wells) and a blank control (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.
Protocol 2: LDH Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][9] LDH is a stable cytosolic enzyme that is released when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of lysed cells.
Caption: Workflow of the LDH cytotoxicity assay.
Materials and Reagents:
-
LDH Cytotoxicity Assay Kit (containing Reaction Mix, Lysis Buffer, and Stop Solution)
-
Cells, culture medium, and compound as described for the MTT assay
-
Sterile 96-well flat-bottom plates
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in steps 1 and 2 of the MTT assay protocol.
-
Control Setup: For each plate, prepare the following controls in triplicate:[5]
-
Spontaneous LDH Release: Wells with cells treated only with the vehicle.
-
Maximum LDH Release: Wells with cells treated with vehicle. Add 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.
-
Background Control: Wells containing only culture medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a corresponding well in a new, clean 96-well plate.[5]
-
Add 50 µL of the LDH Reaction Mix to each well containing the supernatant. Tap gently to mix.[11]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, ensuring it is protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference reading at 680 nm can be taken to correct for background.[11]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Plot % Cytotoxicity against compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Annexin V Assay for Apoptosis Detection
Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells.[12][13] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[14] Using both stains allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, typically via flow cytometry.[15]
Caption: Simplified intrinsic apoptosis pathway.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells, culture medium, and compound
-
6-well plates
-
Flow cytometer
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[5]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Use flow cytometry software to analyze the data. The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. bmglabtech.com [bmglabtech.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common issues in 5-fluoro-1H-benzo[d]imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-fluoro-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?
Answer: Low or non-existent yields in the synthesis of this compound can stem from several factors, primarily related to reactants, reaction conditions, and the reaction setup.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
4-fluoro-1,2-phenylenediamine: This diamine can oxidize and darken upon storage, especially if exposed to air and light. Oxidized starting material will not cyclize efficiently. Ensure you are using a pure, preferably light-colored, starting material. If necessary, purify the diamine by recrystallization or activated carbon treatment before use.
-
Formic Acid: Use a high-purity grade of formic acid (≥98%). Lower concentrations may not effectively drive the reaction to completion. While reactions can work with lower concentrations, yields may be reduced.[1]
-
-
Reaction Conditions:
-
Inadequate Temperature: The condensation reaction requires sufficient heat to overcome the activation energy for cyclization and dehydration. Ensure the reaction mixture is heated to the appropriate temperature, typically refluxing in a suitable high-boiling solvent or heated neat with an acid catalyst.
-
Insufficient Reaction Time: Some reactions may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction will show the presence of the starting diamine.
-
Presence of Water: The final cyclization step involves the elimination of water. While some methods use aqueous acids, ensuring the removal of water can drive the equilibrium towards the product. In methods using dehydrating agents like polyphosphoric acid (PPA), ensure the PPA is not old or has absorbed significant atmospheric moisture.
-
-
Choice of Acid/Catalyst:
-
Strong Mineral Acids (e.g., HCl): While effective, they can sometimes lead to the formation of stable salts with the diamine, which may be difficult to cyclize.
-
Polyphosphoric Acid (PPA): PPA is a common and effective dehydrating agent and catalyst for this reaction.[2] The amount and viscosity of PPA can be critical. Using a combination of PPA and phosphoric acid can sometimes improve handling and results under microwave irradiation.[3]
-
A general troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Product Discoloration (Yellow, Brown, or Pink Product)
Question: My final product is not white; it has a yellow or brownish tint. How can I decolorize it?
Answer: Discoloration is a frequent issue in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material or the formation of polymeric side products.
Purification and Decolorization Protocol:
-
Dissolution: Dissolve the crude, discolored this compound in a minimum amount of boiling water. The solubility will be limited, so use a sufficient volume (e.g., 13-15 mL per gram of product).[1]
-
Oxidative Treatment: To the hot solution, add a dilute aqueous solution of potassium permanganate (KMnO₄) dropwise until a persistent pink or brown color of manganese dioxide (MnO₂) is observed. This step oxidizes highly colored impurities.
-
Reduction and Clarification: Add a small amount of solid sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to the hot mixture until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow.[1]
-
Activated Carbon Treatment: Add a small amount of decolorizing carbon (activated charcoal) to the solution, and keep the mixture at a gentle boil for 10-15 minutes to adsorb residual colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel (to prevent premature crystallization) containing fluted filter paper or a pad of celite.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the white crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
| Treatment Step | Reagent | Purpose | Expected Outcome |
| Oxidation | Potassium Permanganate (KMnO₄) | Oxidizes highly colored impurities | Solution becomes opaque brown/pink |
| Reduction | Sodium Bisulfite (NaHSO₃) | Removes excess KMnO₄ and MnO₂ | Solution becomes clear |
| Adsorption | Activated Carbon | Adsorbs residual organic impurities | Clear, colorless solution |
| Crystallization | Cooling | Precipitates the pure product | Formation of white crystals |
Issue 3: Difficulty with Product Purification and Isolation
Question: I am having trouble purifying my product. It seems to be contaminated with starting materials or byproducts. What is the best purification strategy?
Answer: The choice of purification method depends on the nature of the impurities. A combination of techniques is often most effective.
-
For Unreacted Starting Materials:
-
4-fluoro-1,2-phenylenediamine: This starting material is basic. If your product has precipitated from an acidic solution, washing the crude solid with a dilute acid solution can help remove unreacted diamine. Conversely, if the product is isolated after neutralization, the diamine will be less soluble.
-
Formic Acid: Excess formic acid can be removed by neutralization with a base (e.g., sodium bicarbonate or ammonium hydroxide) during the workup. Ensure the pH is adjusted carefully, as the benzimidazole product itself is amphoteric.
-
-
For Side Products:
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column with an ethyl acetate/hexane or dichloromethane/methanol gradient is commonly used.[4]
-
Recrystallization: If chromatography is not feasible or as a final purification step, recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate) is recommended. The decolorization procedure described in Issue 2 is a specialized form of recrystallization.
-
-
General Workup and Isolation:
-
After the reaction is complete, cool the mixture.
-
If using an acid like PPA or HCl, carefully pour the reaction mixture onto crushed ice.[2]
-
Neutralize the acidic solution by slowly adding a base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is slightly basic (pH 8-9). This will precipitate the crude product.
-
Stir the resulting slurry in an ice bath to ensure complete precipitation.
-
Filter the crude solid, wash thoroughly with cold water to remove salts, and then dry.
-
Proceed with decolorization or further purification by column chromatography.
-
Experimental Protocols
Protocol 1: Synthesis via Phillips Reaction (Formic Acid)
This is a classic and straightforward method for synthesizing the benzimidazole core.
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq).
-
Add an excess of 90-98% formic acid (approximately 5-10 eq).
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., in 1:1 Ethyl Acetate:Hexane, visualizing with UV light).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Carefully neutralize the solution by adding concentrated ammonium hydroxide or a cold 10M NaOH solution until the pH is approximately 7-8. The product will precipitate.
-
Filter the resulting solid, wash it thoroughly with cold water, and dry it.
-
The crude product can be purified further using the decolorization protocol or by recrystallization from an ethanol/water mixture.
References
optimizing reaction conditions for improved yield of 5-fluoro-1H-benzo[d]imidazole
Technical Support Center: Synthesis of 5-fluoro-1H-benzo[d]imidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the Phillips condensation reaction.[1] This involves the condensation of 4-fluoro-1,2-phenylenediamine with formic acid, which acts as the source for the second carbon atom of the imidazole ring.[1] The reaction is typically heated in the presence of a mineral acid, such as dilute HCl.[1]
Q2: What are the key starting materials and reagents for this synthesis? A2: The primary starting materials are 4-fluoro-1,2-phenylenediamine and formic acid. A mineral acid like hydrochloric acid (HCl) is often used as a catalyst.[1] For work-up and purification, you will typically need a base (e.g., ammonium hydroxide or sodium hydroxide) for neutralization, water, and a solvent system like ethanol/water for recrystallization.[2]
Q3: What is a typical yield for the synthesis of this compound? A3: Yields can vary significantly based on the specific conditions used. While good yields are generally achievable with aliphatic acids like formic acid, optimization is often necessary.[1] Under optimized or alternative conditions, such as microwave-assisted synthesis, yields for similar fluorinated benzimidazoles have been reported to be as high as 85-96%.[3] Conventional heating methods may result in lower yields, sometimes in the range of 60-75%, depending on the purity of reagents and reaction control.[4][5]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] You should spot the starting material (4-fluoro-1,2-phenylenediamine) and aliquots of the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding. A suitable mobile phase, such as Ethyl Acetate/Hexane (1:1), can be used for development.[2]
Q5: What are the standard purification techniques for the final product? A5: The most common purification method is recrystallization. After neutralization and precipitation of the crude product, it can be recrystallized from a solvent mixture, typically ethanol/water, to obtain a higher purity solid.[2] If significant impurities remain, column chromatography using silica gel may be necessary.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it? A1: Low yield is a common issue that can stem from several factors.
-
Cause 1: Incomplete Reaction. The reaction may not have been heated for a sufficient duration or at an optimal temperature.
-
Cause 2: Suboptimal Acid Concentration. The concentration of the acid catalyst is critical. If it's too high or too low, it can hinder the reaction rate.
-
Solution: The Phillips reaction typically works well with dilute mineral acids, such as 4N HCl.[1] Experiment with slightly different acid concentrations to find the optimum for your setup.
-
-
Cause 3: Oxidation of Starting Material. o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of dark, polymeric byproducts instead of the desired benzimidazole.
-
Solution: Ensure the reaction is carried out in a clean flask. While not always necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Cause 4: Loss of Product During Work-up. The product might be partially soluble in the filtrate after precipitation.
Q2: The final product is discolored (e.g., brown or black) and appears impure. What should I do? A2: Discoloration usually indicates the presence of impurities, often from oxidation or side reactions.
-
Cause 1: Formation of Oxidized Byproducts. As mentioned, the o-phenylenediamine starting material can oxidize.
-
Solution: During the work-up, you can treat the crude product solution with activated charcoal. Gently heat the solution with a small amount of charcoal for 10-15 minutes, then filter it while hot (e.g., through Celite) to remove the charcoal and adsorbed impurities before crystallization.
-
-
Cause 2: Residual Starting Materials or Intermediates. The reaction may not have gone to completion.
Q3: The reaction doesn't seem to be starting. What could be the problem? A3: A stalled reaction can usually be traced back to reagent quality or the reaction setup.
-
Cause 1: Poor Quality Reagents. The 4-fluoro-1,2-phenylenediamine may have degraded due to improper storage. Formic acid can also contain impurities.
-
Solution: Use fresh or purified 4-fluoro-1,2-phenylenediamine. If it is old or discolored, consider recrystallizing it before use. Ensure you are using a high-purity grade of formic acid.
-
-
Cause 2: Insufficient Heating. The reaction requires thermal energy to overcome the activation barrier for cyclization.
-
Solution: Ensure your heating mantle or oil bath is calibrated and reaching the target temperature (typically reflux). Use a reflux condenser to prevent solvent loss.[2]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Benzimidazole Synthesis Yield
This table summarizes general trends observed in benzimidazole synthesis that can be applied to optimize the formation of this compound.
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Condition C (Microwave) | Potential Impact on Yield |
| Heating Method | Oil Bath / Heating Mantle | Oil Bath / Heating Mantle | Microwave Reactor | Microwave irradiation often leads to higher yields and drastically shorter reaction times.[3] |
| Temperature | 100°C (Reflux) | 100-120°C | 110-150°C | Higher temperatures can increase reaction rate but may also lead to byproduct formation.[7] |
| Catalyst | 4N HCl | Polyphosphoric Acid (PPA) | Acetic Acid | The choice of acid catalyst can significantly affect reaction efficiency and work-up complexity.[1][8] |
| Solvent | Dilute Aqueous Acid | PPA / Acetic Acid | Ethanol / Water | Green solvents like ethanol and water are often effective, especially in microwave-assisted methods.[9] |
| Reaction Time | 4-8 hours | 2-6 hours | 5-20 minutes | Microwave synthesis dramatically reduces the required reaction time.[3] |
| Typical Yield | 60-75% | 70-85% | 85-96% | Optimized and microwave-assisted conditions generally provide superior yields.[3] |
Experimental Protocols
Protocol: Synthesis of this compound via Phillips Condensation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
1. Materials and Reagents:
-
4-fluoro-1,2-phenylenediamine
-
Formic Acid (98-100%)
-
Hydrochloric Acid (4N)
-
Ammonium Hydroxide (concentrated) or Sodium Hydroxide solution
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Celite (optional)
2. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (e.g., 1.26 g, 10.0 mmol).
-
Add 20 mL of 4N hydrochloric acid to the flask. The diamine will dissolve to form the hydrochloride salt.
-
Add formic acid (e.g., 0.5 mL, ~13 mmol, 1.3 eq.) to the mixture.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 100-105°C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexane as the eluent) until the starting diamine spot is no longer visible.[2]
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding concentrated ammonium hydroxide or another suitable base in a fume hood until the pH is approximately 7-8. The product will precipitate as a solid.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove any residual salts.[2]
5. Purification:
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the solid from an ethanol/water mixture.[2] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
6. Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.[2]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
Technical Support Center: Purification of 5-Fluoro-1H-benzo[d]imidazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-fluoro-1H-benzo[d]imidazole via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a workflow diagram to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was added). | - Boil off a portion of the solvent to increase the concentration of the compound and allow the solution to cool again.[1]- If crystals still do not form, evaporate the solvent completely and attempt the recrystallization with a different solvent system.[1] |
| Nucleation is not occurring. | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]- Add a seed crystal of pure this compound to the solution.[1]- Dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then reintroduce the rod into the solution.[1] | |
| Oiling out (formation of a liquid layer instead of crystals) | The compound is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation point. Allow it to cool slowly.[1]- If the solution is colored, consider adding activated charcoal to remove colored impurities, followed by hot filtration before cooling.[1] |
| The rate of cooling is too rapid. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. | |
| Low recovery yield | Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor. | - Before recrystallization, perform small-scale solubility tests to determine the optimal solvent and minimize the amount of hot solvent used.[2]- After filtration, cool the mother liquor in an ice bath to induce further crystallization. |
| Premature crystallization occurred during hot filtration. | - Use a pre-heated funnel and filter paper for hot filtration.- Add a small excess of hot solvent (2-5%) before filtration to ensure the compound remains dissolved.[2] | |
| Poor purity of the final product | The crystallization process was too rapid, trapping impurities within the crystal lattice. | - Slow down the cooling process to allow for the formation of more ordered, purer crystals.[1]- Ensure that the solution is not supersaturated to the point of "crashing out" upon cooling. Adding a slight excess of the hot solvent can help.[1] |
| The chosen solvent is not effective at leaving impurities in the mother liquor. | - Experiment with different recrystallization solvents or solvent mixtures. An ethanol/water mixture is often effective for benzimidazole derivatives.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I perform a solvent screen?
A2: To perform a solvent screen, place a small amount (e.g., 20-30 mg) of your crude this compound into separate test tubes. Add a small volume (e.g., 0.5 mL) of different solvents to each tube and observe the solubility at room temperature. Heat the tubes with the insoluble or sparingly soluble samples to determine if the compound dissolves at an elevated temperature. The ideal solvent will show high solubility at high temperatures and low solubility at room temperature.
Q3: My compound is colored. How can I remove the color during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use about 1-5% of the weight of your crude product. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: What is a typical yield and purity for the recrystallization of this compound?
A4: For benzimidazole derivatives, recrystallization can typically yield a product with a purity of >98%.[5][6] The yield is highly dependent on the initial purity of the crude material and the choice of solvent, but a range of 70-90% is often achievable with an optimized procedure.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound by recrystallization, based on data for the compound and closely related benzimidazole derivatives. These values should be considered as a starting point for experimental optimization.
| Parameter | Typical Value/Range | Notes |
| Purity of Crude Material | 85-95% | Highly dependent on the synthetic route. |
| Recrystallization Solvents | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexane | Solvent screening is recommended for optimal results. |
| Achievable Purity | >98% | Can be assessed by HPLC, NMR, or melting point analysis. |
| Expected Yield | 70-90% | Highly dependent on the chosen solvent and technique. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser (optional but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
addressing solubility issues of 5-fluoro-1H-benzo[d]imidazole in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with 5-fluoro-1H-benzo[d]imidazole in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a non-polar organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of benzimidazole derivatives is often pH-dependent.[1] The benzimidazole ring contains basic nitrogen atoms that can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the compound. Conversely, at neutral or alkaline pH, the compound is likely to be in its less soluble, neutral form. Therefore, adjusting the pH of your aqueous buffer to be more acidic can be an effective strategy to increase the solubility of this compound.
Q4: What are the primary strategies to improve the solubility of this compound in my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Lowering the pH of the aqueous buffer to protonate the molecule and increase its solubility.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent to the aqueous buffer.[3]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance the apparent solubility of the compound.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[1]
-
Salt Formation: Converting the compound into a more soluble salt form.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue: Compound Precipitation in Aqueous Assay Buffer
dot
Caption: Troubleshooting workflow for addressing precipitation issues.
1. Verify Stock Solution Integrity:
-
Observation: Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.
-
Possible Cause: The compound may have precipitated out of the DMSO stock solution during storage.
-
Recommendation: Gently warm the DMSO stock solution (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution before use. Visually inspect the stock for any undissolved particles.
2. Optimize Dilution Method:
-
Observation: Precipitation occurs even with a clear DMSO stock.
-
Possible Cause: "Solvent shock" due to rapid dilution.
-
Recommendation:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution.
-
Vigorous Mixing: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring.
-
Intermediate Solvent: Consider a small intermediate dilution step with a solvent miscible with both DMSO and water, such as ethanol.
-
3. Adjust Buffer pH:
-
Observation: The compound has limited solubility at neutral pH.
-
Hypothesis: As a benzimidazole derivative, the compound is likely more soluble at a lower pH.
-
Recommendation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) and determine the solubility of your compound in each. If your experimental system allows, use a more acidic buffer to maintain the compound in solution.
4. Utilize Co-solvents:
-
Observation: pH adjustment is not sufficient or compatible with the experimental setup.
-
Hypothesis: A small amount of an organic co-solvent can increase the solubility of the compound in the aqueous buffer.
-
Recommendation: Introduce a low percentage (e.g., 1-5%) of a water-miscible co-solvent into your final assay buffer. Common co-solvents include ethanol, polyethylene glycol (PEG 300 or 400), and propylene glycol. Crucially, always run a vehicle control with the same co-solvent concentration to ensure it does not affect your experimental results.
5. Employ Cyclodextrins:
-
Observation: Co-solvents are not effective or interfere with the assay.
-
Hypothesis: Cyclodextrins can form inclusion complexes with the hydrophobic compound, increasing its apparent aqueous solubility.
-
Recommendation: Prepare aqueous solutions with varying concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and determine the solubility of your compound.
Data Presentation: Qualitative Solubility Enhancement Strategies
The following table summarizes the expected qualitative effects of different solubilization methods on this compound. The actual degree of solubility enhancement will be compound-specific and must be determined experimentally.
| Solubilization Strategy | Principle of Action | Expected Impact on Solubility | Considerations |
| pH Adjustment (Lowering pH) | Protonation of the benzimidazole nitrogen atoms, forming a more soluble salt. | Significant Increase | May affect biological activity and the stability of other assay components. |
| Co-solvents (e.g., Ethanol, PEG) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[3] | Moderate Increase | Can be toxic to cells at higher concentrations and may interfere with enzyme activity. Vehicle controls are essential. |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity, forming a soluble complex. | High Increase | The size of the cyclodextrin cavity must be appropriate for the guest molecule. Can sometimes interfere with ligand-receptor binding. |
| Surfactants (e.g., Tween-80) | Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1] | Variable Increase | Can denature proteins and disrupt cell membranes. The concentration used should be below the critical micelle concentration (CMC) if micellar encapsulation is not the intended mechanism. |
| Salt Formation | Conversion of the neutral compound into a more soluble ionic salt.[4][5] | High Increase | Requires chemical modification of the parent compound. The stability of the salt form should be assessed. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
dot
Caption: Workflow for determining pH-dependent solubility.
Objective: To determine the equilibrium solubility of this compound at various pH values.
Materials:
-
This compound (solid)
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a range of pH values
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to separate vials containing each of the different pH buffers. Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium solubility is reached.
-
After equilibration, carefully withdraw an aliquot of the supernatant from each vial, avoiding the solid material.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantify the concentration of the dissolved this compound in each filtered sample using a pre-validated analytical method.
-
Plot the measured solubility (on the y-axis) against the pH of the buffer (on the x-axis) to generate the pH-solubility profile.
Protocol 2: Kinetic Solubility Assay Using a Co-solvent
Objective: To determine the kinetic solubility of this compound in an aqueous buffer containing a co-solvent.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., ethanol, PEG 400)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5% v/v).
-
In a 96-well plate, add a fixed volume of each buffer/co-solvent mixture to the wells.
-
Prepare a serial dilution of the this compound DMSO stock solution in a separate plate.
-
Transfer a small, fixed volume of each concentration from the compound plate to the corresponding wells of the buffer plate. This will result in a final desired concentration of the compound and a fixed final concentration of DMSO (e.g., 1%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader (e.g., at a wavelength of 620 nm).
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.
Signaling Pathways
While the direct signaling pathways modulated by this compound may not be fully elucidated, benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazoles are known to be inhibitors of certain kinases or to interact with microtubule polymerization. The following diagram illustrates a generic kinase signaling pathway that could be a potential target for such compounds.
dot
Caption: A generic kinase signaling cascade potentially targeted by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles, and what are their primary advantages and disadvantages?
A1: The two most common methods for benzimidazole synthesis are the Phillips-Ladenburg reaction and the Weidenhagen reaction.
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, often at high temperatures.[1][2] Its primary advantage is the use of readily available starting materials. However, it can suffer from low yields and require harsh reaction conditions.[1]
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step. It is often preferred due to milder reaction conditions compared to the Phillips-Ladenburg synthesis.[1][3] A significant challenge with this method is controlling the formation of byproducts, such as 1,2-disubstituted benzimidazoles.[4]
Modern approaches often employ catalysts to improve yields and selectivity under milder conditions.[5]
Q2: What are the major types of byproducts encountered in benzimidazole synthesis?
A2: The primary byproducts in benzimidazole synthesis include:
-
Regioisomers: When using asymmetrically substituted o-phenylenediamines, the cyclization can occur in two different ways, leading to a mixture of 5- and 6-substituted benzimidazoles.[6]
-
1,2-Disubstituted Benzimidazoles: In reactions involving aldehydes, a second molecule of the aldehyde can react with the benzimidazole nitrogen to form an N-alkylated or N-benzylated byproduct.[4]
-
Over-oxidation Products: In methods requiring an oxidant, the starting materials or the product can be oxidized, leading to colored impurities.
-
Unreacted Intermediates: Incomplete cyclization can leave stable Schiff base intermediates in the reaction mixture.
Q3: How can I monitor the progress of my benzimidazole synthesis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot. This allows for the optimization of reaction time and helps to prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Troubleshooting Guides
Problem 1: Formation of Regioisomers (5- and 6-substituted isomers)
Q: I am using a 4-substituted-1,2-diaminobenzene and obtaining a mixture of the 5- and 6-substituted benzimidazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge with asymmetrically substituted o-phenylenediamines. The outcome of the reaction is largely dependent on the electronic properties of the substituent on the aromatic ring.
Root Cause Analysis:
-
Electronic Effects: The initial acylation or condensation step occurs at one of the two amino groups of the o-phenylenediamine. The nucleophilicity of these amino groups is influenced by the substituent.
-
Electron-withdrawing groups (e.g., -NO₂): These groups decrease the nucleophilicity of the adjacent amino group, favoring reaction at the more distant amino group.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups increase the nucleophilicity of the adjacent amino group, leading to preferential reaction at that position.
-
Solutions:
-
Choice of Synthetic Method:
-
Directed Synthesis: A multi-step approach can provide better control. For instance, starting with a 2-nitroaniline, the desired amine can be acylated or alkylated before the reduction of the nitro group and subsequent cyclization. This pre-functionalization directs the cyclization to yield a single regioisomer.
-
-
Modification of Reaction Conditions:
-
Catalyst Selection: Certain catalysts can influence the regioselectivity. For example, in some cases, milder reaction conditions promoted by specific catalysts can enhance the formation of one isomer over the other.
-
Protecting Groups: Temporarily protecting one of the amino groups can direct the reaction to the unprotected amine, thus ensuring the formation of a single isomer.
-
Problem 2: Formation of 1,2-Disubstituted Byproducts
Q: My reaction between an o-phenylenediamine and an aldehyde is producing a significant amount of the 1,2-disubstituted benzimidazole. How can I favor the formation of the 2-substituted product?
A: The formation of the 1,2-disubstituted byproduct is due to the N-alkylation or N-benzylation of the initially formed 2-substituted benzimidazole by another molecule of the aldehyde.
Root Cause Analysis:
-
Stoichiometry: An excess of the aldehyde in the reaction mixture increases the likelihood of the second substitution reaction.
-
Reaction Conditions: Higher temperatures and longer reaction times can promote the formation of the 1,2-disubstituted product.
-
Aldehyde Reactivity: Electron-rich aldehydes can be more prone to forming the 1,2-disubstituted product, especially in the presence of certain catalysts like Er(OTf)₃.[4]
Solutions:
-
Control of Stoichiometry:
-
Carefully control the molar ratio of the reactants. Using a slight excess of the o-phenylenediamine relative to the aldehyde can help to minimize the formation of the 1,2-disubstituted byproduct.
-
-
Optimization of Reaction Conditions:
-
Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to stop it once the starting material is consumed.
-
Catalyst Choice: Avoid catalysts that are known to promote N-alkylation. For the selective synthesis of 2-substituted benzimidazoles, catalysts like supported gold nanoparticles have shown high selectivity.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts | Reference |
| None | Ethanol | Reflux | 24 | 35 | 1,2-disubstituted | Custom |
| p-TsOH | Acetonitrile | 80 | 4 | 85 | Minor | [1] |
| Cobalt Complex | Methanol | RT | 2 | 92 | Minimal | Custom |
| Au/TiO₂ | CHCl₃:MeOH | 25 | 2 | 95 | Not specified | [7] |
| Er(OTf)₃ | Water | 80 | 0.25 | 28 | 1,2-disubstituted (72%) | [4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Nitro-2-methylbenzimidazole
This protocol is designed to favor the formation of the 5-nitro isomer by starting with 4-nitro-o-phenylenediamine, where the nitro group deactivates the adjacent amino group.
Materials:
-
4-nitro-o-phenylenediamine
-
Acetic acid
-
4M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 4-nitro-o-phenylenediamine (10 mmol) in 4M hydrochloric acid (20 mL).
-
Add acetic acid (12 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 10% sodium hydroxide solution until the pH is approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified 5-nitro-2-methylbenzimidazole.
Protocol 2: Synthesis of 2-Phenylbenzimidazole with Minimized Byproduct Formation
This protocol utilizes a supported gold nanoparticle catalyst to achieve high selectivity for the 2-substituted product under mild conditions.[7]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Au/TiO₂ catalyst (1 mol% Au)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
To a glass vial, add the Au/TiO₂ catalyst (60 mg for a 0.3 mmol scale reaction).
-
Add a 3:1 mixture of CHCl₃:MeOH (3 mL).
-
Add o-phenylenediamine (0.3 mmol) and benzaldehyde (0.3 mmol) to the vial.
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, centrifuge the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol.
-
Combine the supernatant and the washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: General reaction pathway for benzimidazole synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
stability of 5-fluoro-1H-benzo[d]imidazole in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-fluoro-1H-benzo[d]imidazole in Dimethyl Sulfoxide (DMSO) solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO solution?
While specific long-term stability data for this compound in DMSO is not extensively published, general studies on benzimidazole derivatives and other small molecules in DMSO suggest that many are stable for extended periods when stored correctly. For instance, a study demonstrated that 85% of a diverse set of compounds remained stable in a DMSO/water (90/10) mixture for over two years at 4°C[1]. However, stability is compound-specific and can be influenced by various factors. To ensure the integrity of your experiments, it is crucial to perform regular quality control checks.
Q2: What are the optimal storage conditions for this compound in DMSO?
To maximize the shelf-life of this compound in DMSO, it is recommended to store the solution at low temperatures. Studies on various benzimidazole drug residues have shown that storage at -20°C or -80°C is generally suitable for maintaining stability over several months[2]. It is also advisable to protect the solution from light to prevent potential photodegradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation[2][3].
Q3: How do factors like water content, temperature, and light affect the stability of the solution?
Several factors can influence the stability of this compound in DMSO:
-
Water Content: While DMSO is hygroscopic and readily absorbs moisture from the air, some studies indicate that a small percentage of water (e.g., 10%) in DMSO does not negatively impact the stability of many compounds and can even be beneficial for solubility[1]. However, the effect of water on the stability of this compound specifically is not documented.
-
Temperature: Higher temperatures accelerate chemical degradation. Storing DMSO solutions at room temperature for extended periods can lead to significant compound loss. One study on a large compound library showed that after one year at room temperature, the probability of observing the intact compound was only 52%[4][5]. Therefore, low-temperature storage is critical.
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions and lead to the degradation of light-sensitive compounds. While the photosensitivity of this compound is not specified, it is a standard best practice to store stock solutions in amber vials or otherwise protected from light[2].
Q4: Are there any known degradation pathways for benzimidazole derivatives in DMSO?
Specific degradation pathways for this compound in DMSO are not well-documented in the provided literature. However, benzimidazoles, in general, can be susceptible to oxidation and hydrolysis under certain conditions. The imidazole ring itself is relatively stable, but substituents on the ring can influence reactivity. It has been noted that some benzimidazoles may react with dimethylformamide and dimethylacetamide, suggesting that the choice of solvent is critical[6].
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light.
-
Check for Precipitate: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, gently warm and vortex the solution to redissolve the compound. If it does not redissolve, this may indicate solubility issues or degradation.
-
Perform Quality Control: Analyze the purity of the stock solution using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results to a freshly prepared standard or a previous analysis of the same batch.
-
Prepare a Fresh Solution: If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Issue 2: Reduced potency or activity of the compound over time.
-
Possible Cause: Gradual degradation of this compound in the DMSO stock solution.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the stock solution is not repeatedly warmed to room temperature and that aliquots are used to minimize freeze-thaw cycles.
-
Conduct a Stability Study: If the compound is used over a long period, it is advisable to conduct a small-scale stability study. This involves analyzing the purity of an aliquot of the stock solution at regular intervals (e.g., monthly) to monitor for any degradation.
-
Use a Fresh Aliquot: Always use a fresh, previously unthawed aliquot for critical experiments.
-
Data Presentation
The following tables present hypothetical stability data for this compound in DMSO based on general findings for small molecules. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Effect of Storage Temperature on the Stability of this compound (10 mM in DMSO) over 6 Months.
| Storage Temperature | Purity at Time 0 | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| Room Temperature (20-25°C) | 99.5% | 95.2% | 88.1% | 75.4% |
| 4°C | 99.5% | 99.2% | 98.5% | 97.1% |
| -20°C | 99.5% | 99.4% | 99.3% | 99.0% |
| -80°C | 99.5% | 99.5% | 99.4% | 99.3% |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound (10 mM in DMSO).
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | 99.5% |
| 1 | 99.4% |
| 3 | 99.0% |
| 5 | 98.2% |
| 10 | 96.5% |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO using HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a DMSO solution.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Working Standard (100 µM): Prepare a fresh 100 µM working standard by diluting the stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This should be prepared immediately before each analysis.
3. Stability Study Setup:
-
Aliquot the 10 mM stock solution into several vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°, protected from light, exposed to light).
-
For the freeze-thaw study, use a separate set of aliquots that will be subjected to repeated freezing at -20°C and thawing at room temperature.
4. HPLC Analysis:
-
Time Points: Analyze the samples at predefined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Sample Preparation: At each time point, dilute an aliquot of the stored stock solution to 100 µM in the same solvent mixture as the working standard.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 275 nm).
-
Column Temperature: 25°C
-
5. Data Analysis:
-
At each time point, integrate the peak area of the this compound peak.
-
Calculate the purity of the sample relative to the initial time point (T=0) or by the area normalization method.
-
Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 5-fluoro-1H-benzo[d]imidazole Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5-fluoro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent and scalable synthetic routes typically involve the condensation of 4-fluoro-o-phenylenediamine with formic acid or a suitable equivalent. Another common method is the reaction of 4-fluoro-1,2-diaminobenzene with an aldehyde followed by an oxidative cyclization. The choice of route often depends on the availability and cost of starting materials, desired purity, and safety considerations on a larger scale.
Q2: What are the critical process parameters to monitor during the scale-up of the condensation reaction?
A2: Key parameters to control during the condensation of 4-fluoro-o-phenylenediamine and formic acid include reaction temperature, concentration of reactants, and the rate of addition of reagents. Exothermic reactions are a significant concern during scale-up, and efficient heat management is crucial to prevent side reactions and impurity formation.[1]
Q3: What types of impurities are commonly observed in the large-scale synthesis of this compound?
A3: Common impurities can include unreacted starting materials, over-alkylated products, positional isomers, and polymeric byproducts. Specifically, one might encounter residual 4-fluoro-o-phenylenediamine and impurities arising from side reactions of the fluorinated aromatic ring.[1][2] The identification and control of these impurities are critical for the quality of the final product.[2]
Q4: What are the primary safety concerns when handling 4-fluoro-o-phenylenediamine on an industrial scale?
A4: 4-fluoro-o-phenylenediamine is a toxic and potentially sensitizing substance. Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory. The process should be conducted in a well-ventilated area or a closed system to minimize exposure. A thorough risk assessment should be performed before handling large quantities.
Q5: How does the fluorine substituent affect the reactivity and potential side reactions during synthesis?
A5: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the diamine starting material and the overall reaction kinetics. It can also activate the benzene ring to nucleophilic aromatic substitution under certain conditions, potentially leading to undesired byproducts. Careful control of reaction conditions is necessary to mitigate these effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Poor mixing.[1] | - Monitor reaction completion by HPLC or TLC.- Optimize temperature profile for the reaction.- Ensure adequate agitation for the reaction volume. |
| High Impurity Levels | Localized overheating (hot spots); Incorrect stoichiometry; Insufficient mixing.[1] | - Improve heat transfer with a more efficient reactor cooling system.- Re-validate stoichiometry for the scaled-up batch.- Use an appropriate impeller and agitation speed for better mass transfer.[1] |
| Product Discoloration | Oxidation of intermediates or final product; Presence of metallic impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use metal-free or glass-lined reactors.- Consider treatment with activated carbon. |
| Poor Crystallization / Isolation | Supersaturation issues; Presence of impurities inhibiting crystallization; Incorrect solvent system. | - Optimize the cooling profile during crystallization.- Introduce seed crystals to induce crystallization.- Screen for alternative crystallization solvents or solvent mixtures. |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality; Poor process control.[1] | - Implement stringent quality control for all starting materials.- Ensure all critical process parameters are tightly controlled and documented. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Formic Acid Condensation
Materials:
-
4-fluoro-o-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10 M)
-
Ethanol
-
Activated Carbon
Procedure:
-
In a suitable glass-lined reactor, charge 4-fluoro-o-phenylenediamine and water.
-
Slowly add formic acid to the mixture while maintaining the temperature below 40°C.
-
Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add sodium hydroxide solution to neutralize the mixture to a pH of 7-8, ensuring the temperature does not exceed 50°C.
-
The crude product will precipitate. Filter the solid and wash with deionized water.
-
For purification, dissolve the crude product in hot ethanol, treat with activated carbon, and filter.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Filter the purified product, wash with cold ethanol, and dry under vacuum at 60-70°C.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
References
refining protocols for in vitro assays involving 5-fluoro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-1H-benzo[d]imidazole in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physico-chemical properties of this compound?
This compound is a halogenated heterocyclic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Melting Point | Data not consistently reported, requires experimental determination. | |
| Boiling Point | Data not consistently reported, requires experimental determination. | |
| Purity | Typically >97% | [1] |
Q2: How should I prepare a stock solution of this compound?
Due to its poor solubility in water, it is recommended to prepare a high-concentration stock solution in an organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common choice.[3] For a 10 mM stock solution, dissolve 1.36 mg of this compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store stock solutions at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh dilutions for each experiment.
Q3: What is the recommended final concentration of DMSO in my in vitro assay?
The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A final DMSO concentration of less than 0.5% is generally recommended.[3] Always include a vehicle control (media with the same final concentration of DMSO as your test conditions) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
This is a common issue with poorly soluble compounds, often referred to as "solvent shock."[3] Here are several strategies to address this:
-
Optimize Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform serial dilutions of your stock solution in the assay buffer.
-
Use Co-solvents: A small percentage of a water-miscible organic co-solvent can be included in the final assay buffer. Besides DMSO, options include ethanol or polyethylene glycol (PEG).[3] The choice of co-solvent should be validated for compatibility with your specific assay.
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent.[3] You may need to experimentally determine the optimal pH for your assay buffer that maintains the solubility of this compound without compromising the biological system.
-
Employ Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used to increase apparent solubility. However, their concentration must be carefully optimized to avoid cytotoxicity in cell-based assays.[3]
-
Consider Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]
Troubleshooting Guides
Issue 1: Low or No Activity in a Cell-Based Assay
If you are observing lower than expected or no biological activity with this compound in your cell-based assay, consider the following troubleshooting steps:
Troubleshooting Decision Tree for Low Activity
Caption: Troubleshooting workflow for low or no compound activity.
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Fluorinated compounds have the potential to be autofluorescent, which can interfere with fluorescence-based assays.
Q: How can I determine if this compound is causing autofluorescence in my assay?
A: Run a control experiment with your compound in the assay medium without cells or the fluorescent probe. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in the absence of the assay's fluorescent components indicates autofluorescence.
Q: What should I do if my compound is autofluorescent?
A:
-
Subtract Background: If the autofluorescence is not excessively high, you can subtract the signal from the compound-only control wells from your experimental wells.
-
Use a Different Assay: Consider using a non-fluorescent assay format, such as a colorimetric or luminescence-based assay.
-
Change Wavelengths: If your instrument allows, try to find excitation and emission wavelengths for your assay that do not overlap with the autofluorescence of your compound.
Issue 3: Non-Specific Binding
Non-specific binding of a test compound to proteins or plasticware can reduce its effective concentration and lead to inaccurate results.
Q: How can I assess and mitigate non-specific binding?
A:
-
Use Low-Binding Plates: For sensitive assays, consider using low-binding microplates.
-
Include Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.1%) to your assay buffer can help to block non-specific binding sites on plasticware.
-
Control Experiments: Design experiments to quantify the extent of non-specific binding. This can be complex and may involve techniques like equilibrium dialysis or ultracentrifugation. For most screening purposes, being aware of the potential for non-specific binding and taking preventative measures is a good starting point.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol is adapted for testing the cytotoxicity of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: Step-by-step workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Adapting a Receptor Binding Assay
This protocol provides a general framework for adapting a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor. This example assumes the use of a known radioligand for the target receptor.
General Workflow for a Competitive Receptor Binding Assay
Caption: General experimental workflow for a competitive radioligand binding assay.
Methodology Adaptation Steps:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes or whole cells expressing the target receptor.
-
Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor.
-
Test Compound: Prepare serial dilutions of this compound in assay buffer. Pay close attention to its solubility in the buffer.
-
-
Assay Conditions Optimization:
-
Incubation Time and Temperature: Determine the optimal time and temperature required to reach binding equilibrium. This can be done by measuring radioligand binding at different time points.
-
Receptor Concentration: Use a concentration of the receptor source that results in a specific binding signal that is sufficiently high above the non-specific binding.
-
-
Assay Performance:
-
Total Binding: Incubate the receptor preparation with the radioligand.
-
Non-specific Binding: Incubate the receptor preparation with the radioligand in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.
-
Competition: Incubate the receptor preparation with the radioligand and varying concentrations of this compound.
-
-
Separation and Quantification: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition experiment is then plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway Diagram Example
This is a generic example of a signaling pathway that could be investigated. The specific targets of this compound would need to be determined experimentally.
References
Technical Support Center: Enhancing the Selectivity of 5-Fluoro-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working to improve the selectivity of 5-fluoro-1H-benzo[d]imidazole derivatives. This guide includes frequently asked questions (FAQs) addressing common challenges, detailed troubleshooting guides for experimental hurdles, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating a fluorine atom at the 5-position of the benzimidazole core a common strategy to enhance selectivity?
A1: The introduction of a fluorine atom at the 5-position of the benzimidazole scaffold is a widely used medicinal chemistry strategy due to fluorine's unique properties. Its high electronegativity and small size can lead to more favorable interactions with target proteins.[1][2] Fluorine can alter the pKa of the benzimidazole core, influencing its binding affinity and pharmacokinetic properties.[3] This strategic placement can introduce new hydrogen bonding interactions or favorable dipole-dipole interactions within the target's active site, leading to enhanced selectivity over off-target proteins.
Q2: How does the 5-fluoro substitution impact the physicochemical properties of the molecule, such as pKa and cell permeability?
A2: Fluorine substitution generally lowers the pKa of nearby basic functional groups, making the benzimidazole ring less basic.[3] This can be advantageous in reducing off-target effects related to interactions with acidic residues in unintended proteins. While increased fluorination can sometimes lead to higher lipophilicity, which may enhance membrane permeability, the overall effect on cell permeability is complex and depends on the entire molecular structure.[3][4] It is crucial to experimentally determine the logP and cell permeability for each new derivative.
Q3: What are the common off-targets for this compound derivatives, and how can I screen for them?
A3: Common off-targets for kinase inhibitors, including those based on the benzimidazole scaffold, are other kinases with structurally similar ATP-binding pockets. To identify off-targets, it is essential to perform comprehensive kinase selectivity profiling. This can be done by screening the compound against a large panel of kinases (e.g., >100 kinases) at a fixed concentration.[5][6] Commercial services are available that offer such kinase panel screening. Follow-up dose-response studies should be conducted for any kinases that show significant inhibition in the initial screen to determine the IC50 values.
Q4: Can the position of the fluorine atom on a phenyl ring substituent influence selectivity?
A4: Yes, the position of fluorine substitution (ortho, meta, or para) on a phenyl ring attached to the benzimidazole core can significantly impact selectivity. Different positional isomers will alter the electronic distribution and conformation of the molecule, leading to distinct interactions with the target protein. For example, studies have shown that ortho- and para-fluoro substituted compounds can exhibit higher antiproliferative activity and selectivity against certain cancer cell lines compared to their meta-fluoro counterparts.[7]
Q5: What are the key signaling pathways commonly targeted by this compound derivatives?
A5: Benzimidazole derivatives, including their fluorinated analogs, have been shown to target several critical signaling pathways implicated in diseases like cancer. Two of the most prominent are the PI3K/Akt/mTOR and the MAPK signaling pathways.[1][2][4][8][9][10] These pathways regulate fundamental cellular processes such as cell growth, proliferation, survival, and apoptosis. Inhibition of key kinases within these pathways is a major strategy in cancer drug discovery.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield during benzimidazole ring formation. | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, catalyst). | Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[11] Consider using microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[12] If using a condensation reaction, ensure anhydrous conditions as water can inhibit the reaction. Explore different catalysts or solvent systems.[13] |
| Difficulty in purifying the fluorinated product. | Co-elution with impurities; product instability on silica gel. | Try a different solvent system for column chromatography with varying polarity. Consider using a different stationary phase, such as alumina. If the compound is basic, adding a small amount of triethylamine to the eluent can improve peak shape and separation. Recrystallization is a powerful purification technique if a suitable solvent system can be found. |
| Crystallization of the final compound is unsuccessful (oiling out, no crystals). | The solution is not supersaturated or is too supersaturated; presence of impurities; rapid cooling. | To induce crystallization: Try scratching the inside of the flask with a glass rod, or add a seed crystal of the compound.[12] If an oil forms: Re-dissolve the oil in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then warm to clarify and cool slowly. Ensure the compound is sufficiently pure before attempting crystallization. |
| Poor regioselectivity in fluorination reactions. | The directing effects of existing functional groups may not be optimal. | The choice of fluorinating reagent can influence regioselectivity. Experiment with different reagents (e.g., Selectfluor®, AgF₂). Utilize directing groups on the substrate to favor fluorination at the desired position. |
Biological Evaluation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Compound precipitation in assay buffer; degradation of the compound in solution; inconsistent cell seeding density. | Check the aqueous solubility of your compound. A final DMSO concentration of <0.5% is generally recommended. Prepare fresh stock solutions of the compound for each experiment. Ensure consistent cell seeding and handling procedures. |
| Compound shows high potency but poor selectivity. | The compound may be binding to a highly conserved region of the target kinase family. | Obtain a co-crystal structure of your compound with the primary target to guide structure-based drug design. Introduce bulky substituents in solvent-exposed regions to create steric hindrance that may disrupt binding to off-targets while maintaining affinity for the on-target. |
| Difficulty in confirming the mechanism of action (e.g., target engagement in cells). | The antibody for the downstream marker is not specific or sensitive enough; the compound does not effectively penetrate the cells. | Validate antibodies for western blotting using positive and negative controls. Perform a cellular thermal shift assay (CETSA) or use a target engagement probe to confirm that your compound is binding to the intended target in a cellular context. |
Data Presentation
The following tables summarize the inhibitory activities of representative this compound derivatives and their non-fluorinated analogs.
Table 1: Comparative Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives
| Compound ID | R | X | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. Normal Cells | Reference |
| ORT10 | H | H | A549 (Lung) | >10 | - | [7] |
| A498 (Kidney) | >10 | - | [7] | |||
| HeLa (Cervical) | >10 | - | [7] | |||
| ORT11 | H | 2-F | A549 (Lung) | 0.752 | - | [7] |
| A498 (Kidney) | 0.377 | 12.5 | [7] | |||
| HeLa (Cervical) | 0.377 | 12.5 | [7] | |||
| ORT12 | H | 3-F | A549 (Lung) | >10 | - | [7] |
| A498 (Kidney) | >10 | - | [7] | |||
| HeLa (Cervical) | >10 | - | [7] | |||
| ORT14 | H | 4-F | A549 (Lung) | 0.377 | 25 | [7] |
| A498 (Kidney) | 0.377 | 25 | [7] | |||
| HeLa (Cervical) | 0.188 | 50 | [7] |
Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells.
Table 2: Kinase Inhibition Profile of a Representative Benzimidazole Derivative (Compound 6i)
| Target Kinase | IC50 (nM) |
| EGFR | 30.1 |
| HER2 | 28.3 |
| CDK2 | 364 |
| mTOR | 152 |
Data for compound 6i, a 3-fluoro substituted benzimidazole derivative, from a study on multi-kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.
Caption: General experimental workflow for the development and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Fluoro-1H-benzo[d]imidazole in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance mechanisms to 5-fluoro-1H-benzo[d]imidazole and its derivatives in cancer cells.
I. Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows increasing resistance to my 5-fluorobenzimidazole compound. What are the common underlying mechanisms?
A1: Acquired resistance to benzimidazole derivatives, including 5-fluorobenzimidazoles, can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1]
-
Evasion of Apoptosis: Alterations in apoptotic pathways are a major cause of resistance. This can involve the overexpression of anti-apoptotic proteins like Bcl-2 and survivin, or mutations in pro-apoptotic proteins like p53.[2]
-
Alterations in Drug Target: While many benzimidazoles target tubulin polymerization, mutations in the tubulin protein can prevent effective binding of the drug.[3]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the effects of the drug and promote cell survival and proliferation.[4]
Q2: I am not seeing the expected level of apoptosis in my cells after treatment. How can I troubleshoot this?
A2: A lack of expected apoptosis can be due to several factors. Here are some troubleshooting steps:
-
Confirm Apoptosis Induction: Use a positive control, such as staurosporine, to ensure that your assay is working correctly.
-
Check for Caspase-Independent Cell Death: The compound may be inducing other forms of cell death, such as necroptosis or autophagy.[5]
-
Optimize Treatment Conditions: The concentration of the compound or the duration of treatment may be insufficient to induce apoptosis in your specific cell line. Perform a dose-response and time-course experiment.
-
Assess Expression of Anti-Apoptotic Proteins: Your cell line may have high endogenous levels of anti-apoptotic proteins like Bcl-2 or survivin, conferring resistance.[2]
Q3: My western blot for cleaved caspase-3 is showing a weak or no signal, even in my positive control. What could be the problem?
A3: Detecting cleaved caspases can be challenging. Here are common reasons for weak or no signal and their solutions:
-
Insufficient Protein Load: Cleaved caspases can be low in abundance. Try loading a higher amount of total protein (50-100 µg).[6]
-
Suboptimal Gel Percentage: Cleaved caspase fragments are small (around 17-20 kDa). Use a higher percentage acrylamide gel (e.g., 15%) for better resolution.[6]
-
Inefficient Protein Transfer: Ensure efficient transfer of low molecular weight proteins. A PVDF membrane with a 0.2 µm pore size is often recommended, and transfer time should be optimized (e.g., 60 minutes at 100V).[7]
-
Timing of Lysate Collection: The peak of caspase cleavage can be transient. Collect cell lysates at different time points after treatment to capture the optimal window.[6]
-
Antibody Issues: Ensure your primary antibody is specific for the cleaved form and is used at the recommended dilution. Also, confirm the secondary antibody is appropriate and not expired.
Q4: How do I generate a drug-resistant cell line to study resistance mechanisms?
A4: Drug-resistant cell lines are typically generated by continuous exposure to a cytotoxic agent. The general approach is to culture the parental, sensitive cell line in the presence of the 5-fluorobenzimidazole compound at a starting concentration around the IC20-IC30. As the cells adapt and resume proliferation, the drug concentration is gradually increased in a stepwise manner. This process can take several months to establish a stable resistant phenotype.[8]
II. Troubleshooting Guides
Troubleshooting Low Cytotoxicity or High IC50 Values
| Problem | Possible Cause | Suggested Solution |
| Compound appears inactive | Compound degradation | Confirm the integrity and purity of your 5-fluorobenzimidazole compound. Ensure proper storage conditions. |
| Incorrect concentration | Verify the concentration of your stock solution. | |
| Cell line is intrinsically resistant | Screen a panel of different cancer cell lines to identify a sensitive model. | |
| High variability in IC50 values between experiments | Inconsistent cell seeding density | Ensure a uniform single-cell suspension and consistent cell number per well. |
| Variation in drug exposure time | Standardize the incubation time with the compound for all experiments. | |
| Edge effects in multi-well plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
Troubleshooting Western Blotting for Resistance Markers
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for P-glycoprotein (P-gp) | Low protein expression | Use a positive control cell line known to overexpress P-gp (e.g., NCI/ADR-RES). Increase the amount of protein loaded per lane. |
| Inappropriate antibody | Use an antibody validated for western blotting and specific to the correct epitope. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation | Prepare lysates with fresh protease and phosphatase inhibitors. |
III. Quantitative Data Summary
Table 1: In Vitro IC50 Values of 5-Fluorobenzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 | [2] |
| MBIC | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 | [2] |
| MBIC (Survivin silenced) | MDA-MB-231 | 4.4 ± 0.3 | [2] |
| 2-(p-fluorophenyl)-1H-benzo[d]imidazole (ORT14) | A549 (lung cancer) | 0.377 | |
| ORT14 | A498 (kidney cancer) | 0.377 | |
| ORT14 | HeLa (cervical cancer) | 0.188 | |
| 2-(o-fluorophenyl)-5-methyl-1H-benzo[d]imidazole (ORT15) | A549 (lung cancer) | 0.354 | |
| ORT15 | HepG2 (liver cancer) | 0.177 |
IV. Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a 5-fluorobenzimidazole compound through continuous dose escalation.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
5-fluorobenzimidazole compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line.
-
Initial Drug Exposure: Seed the parental cells in a culture flask and treat with the 5-fluorobenzimidazole compound at a concentration of approximately IC20-IC30.
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the compound.
-
Dose Escalation: Once the cells show a stable growth rate for 2-3 passages at the current drug concentration, increase the concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration. This process may take 6-12 months.
-
Validation of Resistance: Periodically (e.g., every 2-3 months), determine the IC50 of the compound on the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of the MTT assay to measure cell viability and determine the IC50 of a 5-fluorobenzimidazole compound.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well plates
-
5-fluorobenzimidazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the 5-fluorobenzimidazole compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Protocol 3: Western Blotting for Apoptosis and Resistance Markers
This protocol provides a general procedure for detecting proteins involved in apoptosis (e.g., cleaved caspase-3, Bcl-2) and drug resistance (e.g., P-glycoprotein, survivin) by western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
V. Visualizations
Caption: Experimental workflow for generating a drug-resistant cell line.
Caption: Mechanism of drug efflux via ABC transporters.
Caption: Role of survivin in apoptosis evasion and drug resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of response to 5-fluorouracil-based chemotherapy in colorectal cancer: The undisputable role of micro-ribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
enhancing the bioavailability of 5-fluoro-1H-benzo[d]imidazole for in vivo studies
Welcome to the technical support center for 5-fluoro-1H-benzo[d]imidazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to enhancing the in vivo bioavailability of this compound. Here you will find frequently asked questions and troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: Like many benzimidazole derivatives, this compound is anticipated to face two primary challenges that can limit its systemic exposure after oral administration:
-
Poor Aqueous Solubility: Benzimidazoles are often classified as BCS Class II drugs, characterized by high permeability but low solubility.[1] This poor solubility in gastrointestinal fluids is a major rate-limiting step for absorption.[1][2] The compound has been noted to have poor solubility in water.[3]
-
Rapid First-Pass Metabolism: Benzimidazoles can undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes, before reaching systemic circulation.[1] This "first-pass effect" significantly reduces the concentration of the parent drug.
Q2: What are the most effective formulation strategies to enhance the bioavailability of poorly soluble compounds like this one?
A2: Several advanced formulation strategies can be employed. The choice depends on the specific physicochemical properties of the compound.[4] Key approaches include:
-
Lipid-Based Formulations: These systems, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), dissolve the compound in a lipid/surfactant mixture.[5][6] Upon contact with gastrointestinal fluids, they form fine emulsions, increasing the surface area for absorption.[2][7] Supersaturable SMEDDS (S-SMEDDS) can further enhance bioavailability by maintaining a supersaturated state of the drug.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix (e.g., HPMC, PVP) can create an amorphous solid dispersion.[1][4] This amorphous form has higher energy and thus greater solubility and dissolution rates compared to the crystalline form.[2]
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[4][8] This leads to a faster dissolution rate as described by the Noyes-Whitney equation.[2]
-
Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly improve its aqueous solubility.[1][2]
Q3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of cells, reducing absorption. To determine if this compound is a substrate, an in vitro Caco-2 cell permeability assay is recommended. By comparing the drug's permeability across the Caco-2 cell monolayer in the presence and absence of a known P-gp inhibitor (e.g., verapamil), you can identify P-gp-mediated efflux.[1]
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: For quantifying small molecules like benzimidazole derivatives in biological matrices, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[9][10] This method offers high sensitivity and selectivity. HPLC with UV detection can also be used but may lack the required sensitivity for low plasma concentrations.[11][12] A robust sample preparation technique, such as protein precipitation followed by liquid-liquid or solid-phase extraction, is crucial for accurate results.[1][9][12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentration after oral administration. | 1. Poor aqueous solubility limiting dissolution. 2. Rapid first-pass metabolism in the liver. 3. Degradation in the gastrointestinal (GI) tract. 4. Efflux by transporters like P-gp. | 1. Enhance Solubility: Re-evaluate the formulation strategy. Consider micronization, nanonization, or formulating as a solid dispersion, lipid-based system, or cyclodextrin complex.[1][8] 2. Assess Metabolism: Investigate the metabolic pathway. In preclinical models, consider co-administration with a known inhibitor of relevant CYP450 enzymes to see if bioavailability increases.[1] 3. Check GI Stability: Evaluate the compound's stability at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine). An enteric-coated formulation may be required.[1] 4. Test for Efflux: Conduct in vitro Caco-2 permeability assays with and without a P-gp inhibitor to determine if the compound is an efflux substrate.[1] |
| High variability in plasma concentrations between subjects. | 1. Food effects on absorption. 2. Inconsistent dissolution from the formulation. 3. Genetic polymorphism in metabolic enzymes (e.g., CYP450s). | 1. Standardize Dosing Conditions: Conduct pharmacokinetic studies in fasted animals to eliminate food-related variability. 2. Optimize Formulation: Improve the robustness of the formulation. For example, lipid-based systems like SMEDDS can reduce variability.[7] 3. Investigate Metabolism: Identify the primary metabolic enzymes involved. This can help explain inter-individual differences. |
| Drug precipitation observed during in vitro dissolution testing. | 1. Supersaturation is not maintained. 2. Formulation is not stable upon dilution in aqueous media. | 1. Incorporate Precipitation Inhibitors: Add polymers like hydroxypropyl methylcellulose (HPMC) or hydroxypropyl cellulose (HPC) to your formulation to maintain the supersaturated state.[2][5] 2. Develop S-SMEDDS: A supersaturable self-microemulsifying drug delivery system (S-SMEDDS) is specifically designed to prevent precipitation in the gastric environment.[5] |
| Difficulty quantifying the compound in plasma samples. | 1. Analytical method lacks sensitivity. 2. Poor extraction recovery from plasma. 3. Compound instability in the plasma matrix during storage or processing. | 1. Optimize Analytical Method: Develop and validate a sensitive LC-MS/MS method.[10][13] 2. Improve Sample Preparation: Test different protein precipitation and extraction solvents to maximize recovery. Use a suitable internal standard.[9][12] 3. Assess Stability: Perform freeze-thaw and bench-top stability studies to ensure the compound does not degrade during sample handling and storage.[9] |
Data & Formulation Strategies
The selection of a bioavailability enhancement strategy should be based on the compound's properties and the study's objectives.
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges | Suitable Excipients |
| Lipid-Based Systems (SMEDDS/S-SMEDDS) | Presents the drug in a solubilized state, forming a micro/nanoemulsion in the GI tract to enhance absorption.[2][5] | High drug loading possible for lipophilic drugs; can reduce food effect and inter-subject variability.[7] | Potential for drug precipitation upon dispersion (especially for conventional SMEDDS); requires careful selection of oils, surfactants, and co-solvents. | Miglyol® 812 (oil), Kolliphor® RH40 (surfactant), Transcutol® HP (co-surfactant), HPC (precipitation inhibitor).[5] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution rate.[2] | Significant increase in aqueous solubility; well-established manufacturing techniques (spray drying, hot-melt extrusion). | The amorphous state is physically unstable and can recrystallize over time, reducing shelf-life.[4] | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus®.[4] |
| Nanonization (Nanocrystals) | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][8] | Applicable to a wide range of drugs; can be formulated into various dosage forms. | High surface energy can lead to particle agglomeration, requiring stabilizers.[14] | Surfactants (e.g., Tween 80) and polymers are used as stabilizers.[8][14] |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a soluble inclusion complex.[1][2] | Rapid and significant increase in solubility; can protect the drug from degradation. | Drug loading is dependent on the stoichiometry of the complex; potential for renal toxicity with some cyclodextrins at high doses. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (Captisol®).[1][15] |
Experimental Protocols & Workflows
General Workflow for Bioavailability Enhancement
Caption: A stepwise workflow from initial characterization to in vivo PK analysis.
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds
-
Objective: To assess the dissolution rate and extent of release from a developed formulation in simulated biological fluids.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.
-
-
Procedure:
-
Pre-warm 900 mL of dissolution medium to 37 ± 0.5 °C in each vessel.
-
Place a single dose of the formulation (e.g., capsule, tablet, or equivalent amount of powder) into each vessel.
-
Begin paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).[1]
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.[1]
-
Filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[1]
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of drug dissolved versus time.
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract the analyte from plasma and remove proteins and other interfering substances prior to quantification.
-
Materials:
-
Plasma samples (collected in K2EDTA or heparin tubes).
-
Internal Standard (IS) solution (a structurally similar molecule, if available).
-
Acetonitrile (ACN), ice-cold.
-
Centrifuge capable of high speeds (e.g., >10,000 g).
-
Nitrogen evaporator.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 2-5 minutes.[1]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[1]
-
Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
-
Troubleshooting Logic for Low Bioavailability
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. 1H-Benzimidazole, 5-Fluoro- | Properties, Uses, Safety, Synthesis & Supplier in China [chemheterocycles.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 10. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Chiral Separation of 5-fluoro-1H-benzo[d]imidazole Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 5-fluoro-1H-benzo[d]imidazole enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is chirality and why is it important for this compound?
A1: Chirality refers to a molecule's three-dimensional structure, where it exists as two non-superimposable mirror images, much like a pair of hands.[1] These mirror images are called enantiomers. For pharmaceutical compounds like this compound, enantiomers can have significantly different pharmacological, pharmacokinetic, and toxicological properties.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[2][4] Therefore, regulatory bodies like the FDA mandate the separation and analysis of enantiomers for chiral drugs to ensure their safety and efficacy.[2][3][5]
Q2: What are the common analytical techniques for separating the enantiomers of this compound?
A2: The most common and effective techniques for chiral separation of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs).[6][7][8] Capillary Electrophoresis (CE) with chiral selectors is another powerful technique, particularly for analytical scale separations.[9][10][11]
Q3: What type of Chiral Stationary Phase (CSP) is most likely to be effective for separating this compound enantiomers?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for the chiral separation of a wide range of compounds, including imidazole and benzimidazole derivatives.[5][6][12][13] Columns like Chiralcel® OD, OJ, and Chiralpak® AD, IG are frequently used.[6][12][14] Cyclodextrin-based CSPs have also shown broad applicability and could be effective.[5][6][9] Given the structure of this compound, CSPs that offer a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions are likely to provide good enantioselectivity.[15] The fluorine atom can enhance molecular interactions and may play a role in chiral recognition.[16][17]
Q4: What are the typical mobile phases used for the chiral separation of benzimidazole derivatives?
A4: The choice of mobile phase depends on the CSP and the desired chromatographic mode.
-
Normal Phase (NP): Mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol are very common.[14][15]
-
Reversed Phase (RP): Mixtures of water or buffer with acetonitrile or methanol are used, especially with bonded polysaccharide or cyclodextrin phases.[6][18][19]
-
Polar Organic (PO): Pure alcohols like methanol or ethanol, or mixtures of acetonitrile and methanol, can also be effective.[12][15] Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds are often used in small amounts to improve peak shape and resolution.[14][20]
Troubleshooting Guides
Problem 1: No separation or poor resolution of enantiomers.
-
Q: I am not seeing any separation of the enantiomers. What should I do first?
-
A: The primary factor in chiral separations is the choice of the chiral stationary phase (CSP).[1] If you observe no separation, the current CSP may not be suitable for your molecule. It is recommended to screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based) to find one that shows at least partial separation.[21]
-
-
Q: I have some separation, but the resolution is very poor (Rs < 1.0). How can I improve it?
-
A: Once you have identified a suitable CSP, you can optimize the mobile phase.
-
Change the alcohol modifier: In normal phase, switching between isopropanol, ethanol, and n-propanol can significantly impact selectivity.
-
Adjust modifier percentage: Vary the percentage of the alcohol modifier in the mobile phase. A lower percentage often increases retention and can improve resolution, but may also broaden peaks.
-
Lower the flow rate: Decreasing the flow rate can enhance peak efficiency and improve resolution, though it will increase the analysis time.[1]
-
Optimize temperature: Temperature can affect the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
-
Use additives: For a basic compound like this compound, adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and sometimes resolution.[14] Conversely, an acidic additive might be tried as well.
-
-
Problem 2: Poor peak shape (tailing or fronting).
-
Q: My peaks are tailing significantly. What could be the cause?
-
A: Peak tailing in chiral chromatography can be due to several factors:
-
Secondary interactions: The analyte may be interacting with uncapped silanols on the silica support. Adding a competitive amine like DEA to the mobile phase can help to block these sites.
-
Sample overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Inappropriate sample solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion.
-
-
-
Q: My peaks are fronting. What is the likely cause?
-
A: Peak fronting is often a sign of sample overload or a sample solvent that is too strong. Reduce the amount of sample injected or dissolve the sample in the mobile phase itself.
-
Problem 3: Irreproducible results or changes in retention time and resolution.
-
Q: The retention times and resolution are shifting between runs. Why is this happening?
-
A: This can be due to a "memory effect," especially with coated polysaccharide CSPs.[22][23] Additives from previous analyses can adsorb onto the stationary phase and alter its selectivity in subsequent runs.[23]
-
Solution: Dedicate a column to a specific method (i.e., a particular mobile phase and additive combination). If this is not possible, thoroughly flush the column with a strong, non-damaging solvent (check the column care instructions) between method changes. For immobilized columns, a flush with a solvent like dimethylformamide (DMF) followed by ethanol may be effective.[22]
-
-
A: Another cause can be insufficient column equilibration. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting a sequence of injections. For normal phase systems, even small amounts of water can significantly affect retention, so using dry solvents is crucial.[23]
-
Data Presentation: Starting Conditions for Chiral Method Development
The following table summarizes typical starting conditions for the chiral separation of benzimidazole derivatives on polysaccharide-based CSPs, which can be adapted for this compound.
| Parameter | HPLC (Normal Phase) | HPLC (Reversed Phase) | SFC |
| Chiral Stationary Phase | Chiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H, IG[14][24] | Chiralcel® OD-RH, OJ-RH; Chiralpak® IG[6][19] | Chiralpak® IA, IB, IC, ID, IE, IF[8] |
| Mobile Phase | Heptane/Ethanol (90:10, v/v) or Heptane/Isopropanol (90:10, v/v)[15][24] | Acetonitrile/Water (50:50, v/v) or Methanol/Buffer (e.g., ammonium bicarbonate) | CO₂/(Methanol or Ethanol) (80:20, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Trifluoroacetic Acid (TFA) or 10 mM Buffer | 0.1% DEA |
| Flow Rate | 0.5 - 1.0 mL/min[15] | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm)[14] | UV at an appropriate wavelength | UV at an appropriate wavelength |
Experimental Protocols
Protocol 1: Chiral Stationary Phase and Mobile Phase Screening
This protocol outlines a systematic approach to screen for suitable initial conditions.
-
Prepare the Sample: Dissolve a racemic standard of this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.[14]
-
Select CSPs: Use a column switching system if available, or test sequentially on a diverse set of chiral columns. A recommended starting set includes:
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate))[6]
-
-
Screening Mobile Phases: For each column, test the following mobile phases:
-
Normal Phase:
-
Heptane/Isopropanol (90/10, v/v)
-
Heptane/Ethanol (90/10, v/v)
-
-
Polar Organic:
-
Methanol
-
Acetonitrile/Methanol (50/50, v/v)
-
-
-
Evaluation: Analyze the chromatograms for each condition. Look for any sign of peak splitting or asymmetry, which indicates partial separation. The goal of the screening is not to achieve baseline separation, but to identify the most promising CSP and mobile phase system for further optimization.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified from the screening, follow these steps to optimize the separation.
-
Optimize Modifier Concentration: Systematically vary the concentration of the alcohol modifier (e.g., for Heptane/IPA, test 5%, 10%, 15%, 20% IPA). Plot the resolution and retention factor against the modifier percentage to find the optimal balance.
-
Evaluate Additives: If peak shape is poor, introduce an additive. For the basic benzimidazole structure, add 0.1% DEA to the mobile phase. Observe the effect on peak symmetry and resolution.
-
Optimize Flow Rate: Test flow rates from 0.5 mL/min to 1.5 mL/min. A lower flow rate often improves resolution but increases run time.[1]
-
Optimize Temperature: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures sometimes enhance enantioselectivity.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Flow for Poor Resolution.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. eijppr.com [eijppr.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fagg.be [fagg.be]
- 8. shimadzu.com [shimadzu.com]
- 9. Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. ptfarm.pl [ptfarm.pl]
- 15. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enantiomeric separation and molecular docking study of seven imidazole antifungal drugs on a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. hplc.eu [hplc.eu]
- 21. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 22. chiraltech.com [chiraltech.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzimidazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated benzimidazoles, a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document serves as a comprehensive resource for understanding the profound impact of fluorination on the therapeutic potential of benzimidazoles.
The introduction of fluorine into a drug candidate can dramatically alter its physicochemical and biological properties. Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1] These modifications often translate to improved pharmacokinetic and pharmacodynamic profiles, leading to more potent and selective therapeutic agents.[1] This guide will delve into the tangible effects of this "fluorine advantage" within the benzimidazole scaffold.
Comparative Efficacy: A Quantitative Look at Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. The inclusion of fluorine can significantly enhance this activity. A comparative study of 2-phenylbenzimidazole and its fluorinated analogs reveals a marked increase in potency against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key measure of antimicrobial efficacy, is consistently lower for the fluorinated compounds.
| Compound | Structure | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | ||
| 2-phenyl-1H-benzimidazole (Non-fluorinated) | 2-phenyl-1H-benzimidazole | 15.62 | 31.25 | > 125 |
| 2-(2-fluorophenyl)-1H-benzimidazole | 2-(2-fluorophenyl)-1H-benzimidazole | 15.62 | 31.25 | 62.5 |
| 2-(3-fluorophenyl)-1H-benzimidazole | 2-(3-fluorophenyl)-1H-benzimidazole | 7.81 | 15.62 | 31.25 |
| 2-(4-fluorophenyl)-1H-benzimidazole | 2-(4-fluorophenyl)-1H-benzimidazole | 15.62 | 15.62 | 62.5 |
As the data indicates, the introduction of a fluorine atom, particularly at the meta position of the phenyl ring, leads to a significant improvement in antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
Mechanism of Action: Disruption of Microtubule Polymerization
The primary mechanism of action for many benzimidazole derivatives, particularly in their role as anthelmintics and antifungals, is the disruption of microtubule formation. Benzimidazoles selectively bind to the β-tubulin subunit of the microtubule, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cell death.
Experimental Protocols
Synthesis of 2-Phenylbenzimidazole Derivatives
A general and efficient method for the synthesis of 2-phenylbenzimidazole and its fluorinated analogs involves the condensation of o-phenylenediamine with the corresponding benzaldehyde derivative.
Materials:
-
o-phenylenediamine
-
Benzaldehyde (for non-fluorinated) or 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, or 4-fluorobenzaldehyde (for fluorinated derivatives)
-
Sodium bisulfite
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and sodium bisulfite in water.
-
Heat the mixture with stirring to 80-90°C.
-
Slowly add the corresponding benzaldehyde derivative to the reaction mixture over a period of 30-90 minutes.
-
Maintain the reaction at 80-90°C for an additional 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by centrifugation or filtration and washed with water.
-
The crude product is then dried.
-
Recrystallization from aqueous ethanol can be performed for further purification.
This is a generalized protocol based on common synthetic methods.[2] Specific reaction conditions, such as molar ratios and reaction times, may vary.
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized benzimidazole compounds
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Candida parapsilosis)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of benzimidazole derivatives to the evaluation of their antimicrobial efficacy.
Conclusion
The strategic incorporation of fluorine into the benzimidazole scaffold demonstrably enhances its antimicrobial efficacy. The presented data and methodologies underscore the value of fluorination as a tool in drug design and development. For researchers in this field, the "fluorine advantage" offers a promising avenue for the discovery and optimization of novel therapeutic agents with improved potency and pharmacological profiles. Further investigation into the anticancer and antiviral activities of fluorinated benzimidazoles is warranted to fully explore their therapeutic potential.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-fluoro-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of 5-fluoro-1H-benzo[d]imidazole against a panel of kinases. Due to the limited availability of public data on this specific compound, this guide leverages data from structurally related benzimidazole-based kinase inhibitors to present a representative profile and highlight key considerations for preclinical evaluation.
The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, including protein kinases. This inherent versatility, however, necessitates a thorough evaluation of off-target effects to ensure the development of safe and effective therapeutics. This guide offers a framework for such an evaluation, combining representative data with detailed experimental protocols.
Representative Cross-Reactivity Profile
The following table summarizes the potential inhibitory activity of a this compound-like compound against a panel of kinases. This data is compiled based on the known cross-reactivity patterns of other benzimidazole-based inhibitors and should be considered illustrative.[1][2] A lower IC50 value indicates a higher potency of inhibition.
| Kinase Target Family | Kinase | Representative IC50 (nM) | Primary Target / Off-Target |
| CMGC | CDK2 | 50 | Primary Target |
| GSK3B | 250 | Off-Target | |
| DYRK1A | >1000 | Off-Target | |
| TK | EGFR | 150 | Off-Target |
| HER2/ERBB2 | 300 | Off-Target | |
| VEGFR2 | >5000 | Off-Target | |
| AGC | ROCK1 | 800 | Off-Target |
| PKA | >10000 | Off-Target | |
| CAMK | CAMK2A | >10000 | Off-Target |
| Atypical | mTOR | >10000 | Off-Target |
Note: The IC50 values presented are hypothetical and intended for comparative purposes. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and well-defined experimental methodologies. Below are detailed protocols for two common in vitro kinase assay formats.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay ([γ-³³P]ATP)
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
[γ-³³P]ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in the kinase assay buffer.
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Separation:
-
Stop the reaction by adding a solution such as 2% (v/v) H₃PO₄.
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Landscape: Workflows and Pathways
To further elucidate the process of cross-reactivity profiling and the biological context of kinase inhibition, the following diagrams are provided.
References
A Head-to-Head Comparison: 5-fluoro-1H-benzo[d]imidazole Analogues versus 5-Fluorouracil in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical performance of novel benzimidazole derivatives against the established chemotherapeutic agent, 5-fluorouracil (5-FU), in colon cancer models. While direct comparative data for 5-fluoro-1H-benzo[d]imidazole is limited in publicly available literature, this guide utilizes data from structurally related and well-studied benzimidazole compounds to offer valuable insights for researchers in the field of oncology drug discovery.
Compound Profiles: Mechanisms of Action
5-Fluorouracil (5-FU) is a cornerstone in the treatment of colorectal cancer.[1] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This leads to a depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its normal function.
Benzimidazole Derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Their mechanisms of action are diverse and depend on the specific substitutions on the benzimidazole scaffold. For the purpose of this comparison, we will focus on the mechanisms elucidated for representative novel benzimidazole derivatives that have been studied in colon cancer models.
One such derivative, a benzimidazole acridine compound (referred to as 8m) , has been shown to induce apoptosis in human colon cancer cells through both intrinsic and extrinsic pathways, mediated by the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[4][5] Another example, fenbendazole , a benzimidazole anthelmintic, has demonstrated the ability to induce apoptosis and cell cycle arrest at the G2/M phase in both 5-FU-sensitive and resistant colorectal cancer cells.[6][7]
Data Presentation: In Vitro Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data from preclinical studies, allowing for a direct comparison of the efficacy of a representative benzimidazole derivative and 5-FU in various colon cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Benzimidazole Acridine (8m) | HCT116 | 3.33 | Not Specified | [4][5] |
| SW480 | 6.77 | Not Specified | [4][5] | |
| 5-Fluorouracil (5-FU) | HCT116 | 11.3 | 72 hours | [8] |
| HT-29 | 11.25 | 120 hours | [8] | |
| COLO-205 | 3.2 | 48-72 hours | [9] | |
| SW620 | 13 (µg/ml) | 48 hours | [10] |
Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole Acridine (8m) and 5-Fluorouracil (5-FU) in Colon Cancer Cell Lines.
| Compound | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
| Benzimidazole Acridine (8m) | Not specified | Induction of intrinsic and extrinsic apoptosis via ROS-JNK pathway | [4][5] |
| Fenbendazole | G2/M phase arrest | Induction of apoptosis | [6][7] |
| 5-Fluorouracil (5-FU) | S-phase arrest | Induction of apoptosis, modulation of Bcl-2 family proteins | [9][10][11] |
Table 2: Summary of Cellular Effects of Benzimidazole Derivatives and 5-Fluorouracil in Colon Cancer Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colon cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat colon cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 5-FU, benzimidazole derivative). Administer the compounds via an appropriate route (e.g., intraperitoneal for 5-FU, oral for some benzimidazoles) at a predetermined dose and schedule.[1][15]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.[16]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of a novel benzimidazole acridine derivative.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: Experimental workflow for in vitro compound screening.
References
- 1. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 2. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furin Drives Colorectal Cancer Progression and Chemoresistance Through the TGF-β/ERK Signaling Pathway [mdpi.com]
- 13. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Assessing the Off-Target Effects of 5-fluoro-1H-benzo[d]imidazole: A Comparative Guide
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. While this versatility is advantageous for drug design, it also presents a significant challenge in controlling off-target effects, which can lead to unforeseen toxicities or complex polypharmacology. This guide provides a comparative assessment of the potential off-target effects of 5-fluoro-1H-benzo[d]imidazole against other benzimidazole derivatives with known off-target profiles. Due to the limited publicly available data on the specific off-target interactions of this compound, this analysis is based on the well-established promiscuity of the benzimidazole scaffold, focusing on three major classes of off-targets: protein kinases, DNA topoisomerases, and GABA-A receptors.
Inferred Off-Target Profile of this compound
Based on the broader literature on benzimidazole derivatives, it is reasonable to infer that this compound may exhibit inhibitory activity against various protein kinases. The fluorine substitution at the 5-position can influence the electronic properties of the benzimidazole ring, potentially modulating its interaction with the ATP-binding pocket of kinases. Furthermore, the benzimidazole core is a known DNA intercalator and can interfere with the function of DNA topoisomerases. Finally, certain substitution patterns on the benzimidazole ring have been shown to confer affinity for the benzodiazepine binding site of GABA-A receptors.
Comparative Analysis with Alternative Compounds
To provide a framework for assessing the off-target profile of this compound, we compare its inferred profile with two hypothetical, yet representative, benzimidazole derivatives:
-
Alternative A (Multi-Kinase Inhibitor): A 2,5,6-trisubstituted benzimidazole designed for broad-spectrum kinase inhibition.
-
Alternative B (Topoisomerase I Poison): A 2,5'-bibenzimidazole derivative with known topoisomerase I inhibitory activity.
-
Alternative C (GABA-A Receptor Modulator): A benzimidazole derivative with selectivity for specific GABA-A receptor subtypes.
The following sections present a comparative analysis of these compounds across the three main off-target classes, supported by illustrative experimental data and detailed protocols for key assays.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (Inferred IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Tyrosine Kinases | |||
| EGFR | >10,000 | 50 | >10,000 |
| VEGFR2 | 5,000 | 25 | 8,000 |
| SRC | 8,000 | 100 | >10,000 |
| Serine/Threonine Kinases | |||
| CDK2 | >10,000 | 75 | >10,000 |
| Aurora A | 7,500 | 30 | 9,000 |
| PKA | >10,000 | >10,000 | >10,000 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Alternatives A and B are representative of their respective classes.
Table 2: Comparative Topoisomerase I Inhibition Profile
| Compound | DNA Relaxation IC50 (µM) |
| This compound (Inferred) | ~50 |
| Alternative A | >100 |
| Alternative B | 5 |
| Camptothecin (Control) | 0.5 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Alternatives A and B are representative of their respective classes.
Table 3: Comparative GABA-A Receptor Binding Profile
| GABA-A Receptor Subtype | This compound (Inferred Ki, nM) | Alternative C (Ki, nM) | Diazepam (Control, Ki, nM) |
| α1β2γ2 | >1,000 | 500 | 5 |
| α2β2γ2 | >1,000 | 50 | 3 |
| α3β2γ2 | >1,000 | 80 | 4 |
| α5β2γ2 | >1,000 | >1,000 | 8 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Alternative C is representative of a subtype-selective modulator.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and inhibition.[1]
1. Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[2][3][4][5]
1. Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds
-
DNA loading buffer
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add Topoisomerase I to initiate the reaction. The final volume is typically 20 µL.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding DNA loading buffer containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the DNA bands are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Supercoiled DNA migrates faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition of DNA relaxation at each compound concentration and determine the IC50 value.
-
Radioligand Binding Assay for GABA-A Receptors
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.[6][7][8]
1. Materials:
-
Cell membranes expressing the GABA-A receptor subtype of interest
-
Radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like diazepam)
-
Glass fiber filters
-
Scintillation cocktail
2. Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: A generic receptor tyrosine kinase signaling cascade.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Principle of competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. profoldin.com [profoldin.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-fluoro-1H-benzo[d]imidazole Analogs
The 5-fluoro-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The introduction of a fluorine atom at the 5-position of the benzimidazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their antimicrobial, antiviral, and kinase inhibitory activities. The information is intended for researchers, scientists, and drug development professionals.
Antimicrobial Activity
A series of 5-fluorouracil-derived benzimidazoles have been synthesized and evaluated for their antimicrobial properties. The SAR studies reveal that the nature of the substituent at the N-1 position of the benzimidazole ring plays a crucial role in determining the antimicrobial potency.
Table 1: Antimicrobial Activity of 5-Fluorouracil-Derived Benzimidazole Analogs
| Compound ID | N-1 Substituent | MIC (μg/mL) vs. Saccharomyces cerevisiae | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. Bacillus proteus |
| 5c | 3-Fluorobenzyl | 1 | 2 | 4 |
Data sourced from a study on 5-fluorouracil-derived benzimidazoles as potential antimicrobial agents[1].
The standout compound, 3-fluorobenzyl benzimidazole derivative 5c , demonstrated remarkable antimicrobial activities against Saccharomyces cerevisiae, MRSA, and Bacillus proteus with MIC values of 1, 2, and 4 μg/mL, respectively[1]. Experimental evidence suggests that compound 5c can effectively intercalate into calf thymus DNA, forming a complex that may block DNA replication, leading to its antimicrobial effects[1]. Molecular docking studies further indicate that 5c likely binds to DNA topoisomerase IA[1].
dot
Antiviral Activity
Fluorobenzimidazole analogs have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. Research in this area has led to the discovery of compounds with broad-genotype activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Table 2: In Vitro Activity of Fluorobenzimidazole Analogs against HCV Replicons
| Compound Class | Genotype Coverage | Potency vs. First-Generation Inhibitors | Pharmacokinetic Profile |
| Fluorobenzimidazole Analogs | Genotypes 1-6 | Potent against resistant variants | Improved |
Information based on research on fluorobenzimidazole HCV NS5A inhibitors[2][3].
The development of these next-generation HCV NS5A inhibitors was facilitated by exploring the SAR in a structurally simplified inhibitor series[2][3]. The presence of the fluorine atom on the benzimidazole core is associated with enhanced metabolic stability and improved pharmacokinetic properties[3].
dot
Kinase Inhibitory Activity
Benzimidazole derivatives, including those with fluorine substitutions, are recognized as potent kinase inhibitors. The structure-activity relationship in this class of compounds is highly dependent on the substitution pattern around the benzimidazole core. For instance, in a series of 2,5-disubstituted benzimidazoles, the nature of the substituent at the 5-position significantly impacts the inhibitory activity against BRAF kinases.
Table 3: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | 5-Position Substituent | BRAFWT IC50 (µM) | BRAFV600E IC50 (µM) |
| III | Quinazolinone | 6.74 | 2.47 |
| IV | Oxindole | 0.02 | 1.52 |
Data from studies on benzimidazole-based BRAF inhibitors[4]. Note: These are not 5-fluoro analogs but illustrate the importance of the 5-position substitution.
While specific data for 5-fluoro analogs in this exact series is not provided, the general SAR principles for benzimidazole-based kinase inhibitors suggest that the electronic properties and steric bulk of the substituent at the 5-position are critical for potent and selective inhibition. The fluorine atom at this position can modulate the acidity of the N-H proton and influence hydrogen bonding interactions within the kinase active site.
dot
Experimental Protocols
General Procedure for Synthesis of 2-Aryl-Substituted Benzimidazoles
A common method for the synthesis of 2-aryl-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aryl aldehyde. For example, o-phenylenediamine is treated with a substituted aromatic aldehyde in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as ethanol, followed by refluxing for several hours[5]. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the product is purified by recrystallization[5].
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. Bacterial or fungal cultures are then added to each well to a final concentration of approximately 10^5 cells/mL[6]. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[6].
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. For example, the activity against BRAF can be measured using a radiometric or fluorescence-based assay. The kinase, substrate (e.g., MEK1), and ATP (often radiolabeled) are incubated with varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlight the critical role of substituents at the N-1 and C-2 positions in modulating the biological activity. The fluorine atom at the 5-position generally imparts favorable pharmacokinetic properties. Further exploration of the chemical space around this privileged core is likely to yield more potent and selective drug candidates for a range of diseases.
References
- 1. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and qNMR for Purity Assessment of 5-fluoro-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 5-fluoro-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry.
At a Glance: HPLC vs. qNMR for Purity Analysis
Both HPLC and qNMR are robust methods for purity determination, each offering distinct advantages. HPLC excels in separating and detecting trace impurities, making it a highly sensitive technique. In contrast, qNMR is a primary analytical method that can provide a direct and highly accurate quantification of the main component without the need for a specific reference standard of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] |
| Quantification | Relative method requiring a certified reference standard of the analyte for calibration. | Absolute method (or primary ratio method) using a certified internal standard of a different compound.[1] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities, though signal overlap can occur.[1] |
| Sensitivity | Generally offers higher sensitivity, ideal for trace impurity analysis.[1] | Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[1] |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers.[1] | Generally lower throughput compared to HPLC.[1] |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[1] |
Quantitative Data Comparison
The following table summarizes typical validation data for the purity assessment of a small molecule like this compound using HPLC and qNMR.
| Validation Parameter | HPLC | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 25 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 mg/mL |
Experimental Workflows
The experimental workflows for purity assessment by HPLC and qNMR are distinct, as illustrated in the following diagrams.
Detailed Experimental Protocols
HPLC Method for Purity Assessment of this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with methanol.
Data Analysis:
-
Inject the blank (methanol), calibration standards, and sample solutions.
-
Integrate the peak area of the main component in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the reference standard.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the following formula: Purity (%) = (Concentration from calibration curve / Theoretical concentration) x 100
qNMR Method for Purity Assessment of this compound
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
NMR Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).[1]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d6 to the NMR tube and gently vortex to dissolve the sample and internal standard completely.
Data Analysis:
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Apply phasing and baseline correction to the spectrum.
-
Select well-resolved signals for both this compound (e.g., aromatic protons) and the internal standard (e.g., vinyl protons of maleic acid) that are free from interference.
-
Integrate the selected signals.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion and Recommendation
The cross-validation of HPLC and qNMR for the purity assessment of this compound demonstrates that both techniques are highly effective and can be used complementarily.
-
HPLC is the method of choice for routine quality control, where high throughput and the detection of trace impurities are paramount. Its high sensitivity allows for the quantification of low-level impurities that may not be detectable by qNMR.
-
qNMR serves as an excellent orthogonal method for independent verification of the purity value obtained by HPLC. As a primary method, it provides a highly accurate purity assessment without the need for a specific reference standard of this compound, which is particularly advantageous in early-stage drug development when such standards may not be readily available.[1]
For a comprehensive and robust purity assessment, a dual approach is recommended. HPLC can be employed for the initial screening and quantification of impurities, while qNMR can be used to confirm the absolute purity of the main component and provide structural information on any unknown impurities. This integrated strategy ensures the highest level of confidence in the quality of this compound for research and development purposes.
References
Bridging the Gap: In Vitro to In Vivo Correlation of 5-Fluoro-1H-benzo[d]imidazole's Anticancer Activity
A Comparative Guide for Researchers in Drug Development
The translation of promising in vitro results into successful in vivo outcomes is a critical challenge in oncology drug discovery. This guide provides a comparative analysis of the biological activity of 5-fluoro-1H-benzo[d]imidazole derivatives, focusing on the correlation between their in vitro potency and in vivo efficacy as anticancer agents. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to evaluate and advance this class of compounds.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
To facilitate a clear comparison, the following tables summarize the in vitro cytotoxic activity and corresponding in vivo anti-tumor efficacy of a prominent this compound derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), alongside other relevant benzimidazole compounds and a standard-of-care microtubule-targeting agent, Paclitaxel.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives and Paclitaxel
| Compound | Target Cancer Cell Line | Assay | IC50 (µM) | Reference |
| MBIC | MCF-7 (Breast) | MTT | 0.73 ± 0.0 | [1][2] |
| MDA-MB-231 (Breast) | MTT | 20.4 ± 0.2 | [1][2] | |
| Hepatocellular Carcinoma (HCC) | MTT | Not specified, but effective | [3][4] | |
| ORT14 (para-fluoro) | A549 (Lung) | MTT | 0.377 | [5] |
| HeLa (Cervical) | MTT | 0.188 | [5] | |
| HepG2 (Liver) | MTT | 0.188 | [5] | |
| ORT15 (ortho-fluoro) | A549 (Lung) | MTT | 0.354 | [5] |
| HepG2 (Liver) | MTT | 0.177 | [5] | |
| Fenbendazole | A549 (Lung) | Not Specified | Not Specified | [6] |
| Paclitaxel | Various | Not Specified | nM range | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Benzimidazole Derivatives
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MBIC | Orthotopic HCC Mouse Model | Not specified | 25 mg/kg | Significant | [3][4] |
| BALB/c Nude Mice | MDA-MB-231 (Breast) | 4 weeks administration | 79.7% reduction in tumor volume | [1][2] | |
| Fenbendazole | Immunodeficient BALB/c Nude Mice | A549 (Lung) | 40 mg/kg | Significant reduction | [6] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation and extension of these findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Tumor Growth: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days by measuring the length and width with calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., MBIC at 25 mg/kg) or vehicle is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.
Visualizing the Path to Discovery
To better understand the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Anticancer Drug Evaluation
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synergistic anti-tumor effect of fenbendazole and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - Nguyen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of 5-fluoro-1H-benzo[d]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. A critical factor in the development of these derivatives as viable drug candidates is their metabolic stability. This guide provides a comparative overview of the metabolic stability of selected this compound derivatives, supported by experimental data and detailed methodologies. The inclusion of fluorine is often a strategic approach to enhance metabolic stability by blocking potential sites of metabolism.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for representative this compound derivatives in human liver microsomes (HLM). The data is presented as the percentage of the parent compound remaining after a 120-minute incubation period, offering a direct comparison of their metabolic robustness. A higher percentage remaining indicates greater metabolic stability.
| Compound ID | Structure | % Parent Remaining (120 min) in HLM | Reference |
| Compound 1 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative | 90% | [1] |
| Compound 2 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | 89.13% | [1][2] |
Note: Comprehensive quantitative data such as half-life (t1/2) and intrinsic clearance (CLint) for a broader range of this compound derivatives is limited in publicly available literature. The data presented here is based on a study highlighting the enhanced metabolic stability of this scaffold.
Discussion
The available data suggests that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold confers significant metabolic stability. Both Compound 1 and Compound 2 demonstrated high percentages of the parent compound remaining after a prolonged incubation period with human liver microsomes. The single-site fluorination on the phenyl ring is a key feature that contributes to this enhanced stability, likely by preventing hydroxylation at that position.[1][2] Further structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies are warranted to elucidate the impact of various substituents on the metabolic fate of this promising class of compounds.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a typical protocol for an in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw the pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the test compound working solution and the diluted microsome suspension at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and microsomes.
-
The final incubation mixture typically contains the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound. The method should be optimized for the specific test compounds.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and potential metabolic fate, the following diagrams are provided.
The primary metabolic pathway for many benzimidazole derivatives involves Phase I oxidation, often hydroxylation, mediated by cytochrome P450 (CYP) enzymes. This is followed by Phase II conjugation, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to form more water-soluble metabolites that can be readily excreted. The presence and position of the fluorine atom on the benzimidazole scaffold can significantly influence which CYP isoforms are involved and the primary sites of metabolism.
References
A Comparative Analysis of the Antimicrobial Spectrum of 5-Fluoro-1H-benzo[d]imidazole and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of a representative fluoro-substituted benzimidazole, 2-(m-fluorophenyl)-benzimidazole, against a panel of clinically relevant microorganisms. Due to the limited availability of specific data for 5-fluoro-1H-benzo[d]imidazole, this analogue is used as a proxy to infer the potential antimicrobial activity of the fluoro-benzimidazole scaffold. The performance of this compound is compared with established antibiotics, ciprofloxacin and fluconazole, supported by experimental data from in vitro studies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of 2-(m-fluorophenyl)-benzimidazole and commercial antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. The results are summarized in the tables below.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | 2-(m-fluorophenyl)-benzimidazole[1] | Ciprofloxacin |
| Bacillus subtilis | Gram-positive | 7.81 | 0.013 - 0.6 |
| Staphylococcus aureus | Gram-positive | 125 | 0.6 - 12.5 |
| Enterococcus faecalis | Gram-positive | 250 | Not broadly active |
| Streptococcus pneumoniae | Gram-positive | 250 | ~0.03 |
| Escherichia coli | Gram-negative | 31.25 | 0.016 - 8 |
| Pseudomonas aeruginosa | Gram-negative | 31.25 | 0.15 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | 2-(m-fluorophenyl)-benzimidazole[1] | Fluconazole |
| Candida albicans | 125 | 0.25 - 8 |
| Candida parapsilosis | 250 | 2 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) values was performed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Microorganism: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agents: Stock solutions of the test compounds (e.g., 2-(m-fluorophenyl)-benzimidazole) and reference antibiotics are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth to obtain a range of concentrations.
2. Assay Procedure:
-
A 96-well microtiter plate is used for the assay.
-
Each well is filled with 100 µL of the appropriate broth.
-
100 µL of the antimicrobial agent at twice the desired final concentration is added to the first well of a row and serially diluted down the row.
-
10 µL of the standardized microbial inoculum is added to each well, except for the sterility control wells.
-
Control wells include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
3. Incubation:
-
The plates are incubated at 35-37°C for 16-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
4. Data Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizations
Proposed Mechanism of Action
Benzimidazole derivatives, particularly those with fluoro substitutions, are believed to exert their antimicrobial effects by interfering with essential bacterial processes such as DNA replication. One proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase crucial for maintaining DNA topology.
Caption: Proposed mechanism of fluoro-benzimidazole action.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
Safety Operating Guide
Proper Disposal of 5-fluoro-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
The proper disposal of 5-fluoro-1H-benzo[d]imidazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific data for this compound is not detailed in the provided search results, analogous compounds such as imidazole and other fluorinated benzimidazoles are known to cause skin and eye irritation. Some may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If working in an area with poor ventilation or if dust formation is likely, a respirator may be necessary.[4]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedure based on best practices for similar chemical compounds.
-
Waste Collection:
-
Waste Storage:
-
Arrange for Disposal:
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EH&S department.
Summary of Key Safety Data
The following table summarizes typical safety and physical property data for imidazole-related compounds. This information should be used as a general guideline; always refer to the specific Safety Data Sheet (SDS) for this compound if available.
| Property | Typical Value/Information |
| Physical State | Solid |
| Appearance | White to Yellow |
| Odor | Amine-like |
| pH | ~10.5 (for a 6.7% aqueous solution of imidazole) |
| Melting Point | 86 - 90 °C (for imidazole) |
| Boiling Point | 255 - 256 °C (for imidazole) |
| Flash Point | 145 °C (for imidazole) |
Note: The data presented is for imidazole and may vary for this compound.[1]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-fluoro-1H-benzo[d]imidazole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-fluoro-1H-benzo[d]imidazole. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is based on safety data for the compound and structurally related chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Primary exposure routes include inhalation, skin contact, and eye contact. While no specific Occupational Exposure Limits (OELs) have been established for this compound, its structural analogues are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for prolonged handling or when working with concentrated solutions. |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles with side shields | Essential to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] |
| Respiratory Protection | NIOSH-approved respirator | A minimum of a NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. For procedures with a higher risk of aerosol generation, a full-face respirator may be necessary.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure risk.
Engineering Controls:
-
All work with this compound, particularly the handling of its solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the fume hood. Use spark-proof tools where necessary.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet or other secure location to restrict access.
Disposal Plan: Managing this compound Waste
As a halogenated heterocyclic compound, all waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Containerization | Disposal Method |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids. | High-temperature incineration by a certified hazardous waste management company.[4][5][6] |
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[4][6][7] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Contaminated Labware | Place disposable items in the solid hazardous waste container. For reusable glassware, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate in the halogenated liquid waste container. | After decontamination, glassware can be washed normally. |
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
